molecular formula C6H8N2O2 B2663543 1-(Methoxymethyl)-1H-pyrazole-5-carbaldehyde CAS No. 2219376-05-1

1-(Methoxymethyl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B2663543
CAS No.: 2219376-05-1
M. Wt: 140.142
InChI Key: PINXQZOIYLFMQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methoxymethyl)-1H-pyrazole-5-carbaldehyde is a useful research compound. Its molecular formula is C6H8N2O2 and its molecular weight is 140.142. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(methoxymethyl)pyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-10-5-8-6(4-9)2-3-7-8/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINXQZOIYLFMQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C(=CC=N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Safety Data Sheet (SDS) and handling precautions for pyrazole carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for the Safe Handling of Pyrazole Carbaldehydes

For research, development, and manufacturing professionals, pyrazole carbaldehydes represent a versatile and highly valuable class of chemical intermediates. Their utility in the synthesis of pharmaceuticals, agrochemicals, and materials is well-documented, making them a common feature in many laboratories.[1][2][3] However, their chemical reactivity and biological activity also necessitate a thorough understanding of their potential hazards and the implementation of robust safety protocols.

This guide provides a comprehensive overview of the safety considerations and handling precautions for pyrazole carbaldehydes, moving beyond the standard Safety Data Sheet (SDS) to explain the scientific rationale behind the recommended procedures. It is designed to empower researchers and chemical professionals to work safely and effectively with this important class of compounds.

Understanding the Intrinsic Hazards: A Chemist's Perspective

The potential hazards of pyrazole carbaldehydes stem from the combined chemical properties of the pyrazole ring and the aldehyde functional group.

  • The Pyrazole Moiety: The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. While the ring itself is relatively stable, the overall molecule's biological activity can be significant. Pyrazole derivatives are known to exhibit a wide range of biological effects, from anti-inflammatory to antifungal properties.[2][4] This inherent bioactivity is a primary reason why uncontrolled exposure must be avoided. Some pyrazole derivatives have been shown to cause unexpected acute mammalian toxicity, potentially through mechanisms like the inhibition of mitochondrial respiration.[5]

  • The Carbaldehyde Group: The aldehyde functional group (-CHO) is inherently reactive. The electrophilic nature of the carbonyl carbon makes it susceptible to nucleophilic attack, which is the basis for its synthetic utility. However, this reactivity is also the source of its primary toxicological concerns. Aldehydes can react with biological nucleophiles, such as the amine groups in proteins and DNA, leading to irritation, sensitization, and potential long-term health effects. This reactivity is why many pyrazole carbaldehydes are classified as skin, eye, and respiratory irritants.[6][7]

GHS Hazard Identification and Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. Pyrazole carbaldehydes commonly carry several GHS classifications, as summarized in the table below.

Hazard StatementDescriptionCommon Pyrazole Carbaldehydes Cited
H302Harmful if swallowed1H-pyrazole-3-carbaldehyde, 1H-pyrazole-4-carbaldehyde, 3-Phenyl-1H-pyrazole-4-carboxaldehyde[8][9][10]
H315Causes skin irritation1H-pyrazole-3-carbaldehyde, 1-Methyl-1H-pyrazole-3-carbaldehyde, 1-propyl-1H-pyrazole-3-carbaldehyde[6][7][8][11]
H317May cause an allergic skin reaction1H-pyrazole-4-carbaldehyde[10]
H318 / H319Causes serious eye damage / Causes serious eye irritation1H-pyrazole-3-carbaldehyde, 1-Methyl-1H-pyrazole-3-carbaldehyde, 1-propyl-1H-pyrazole-3-carbaldehyde[6][7][8][11]
H335May cause respiratory irritation1H-pyrazole-3-carbaldehyde, 1-Methyl-1H-pyrazole-4-carbaldehyde, 1-propyl-1H-pyrazole-3-carbaldehyde[7][8][12]

Note: The toxicological properties of many specific pyrazole carbaldehydes have not been fully investigated, and the absence of a warning does not imply the absence of a hazard.[13][14]

The Hierarchy of Controls: A Framework for Safety

The most effective approach to mitigating chemical hazards is the hierarchy of controls, which prioritizes control methods from most to least effective.

Caption: The Hierarchy of Controls prioritizes safety measures.

For pyrazole carbaldehydes, engineering controls are paramount. All handling of these compounds, especially in solid or powder form, should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[6][15] Administrative controls, such as standard operating procedures (SOPs) and thorough training on the specific hazards, are also critical.[15][16]

Safe Handling and Experimental Protocols

Adherence to a strict, well-defined protocol is essential when working with pyrazole carbaldehydes.

Protocol for Weighing and Dispensing Solid Pyrazole Carbaldehyde
  • Preparation: Before starting, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Confirm that an appropriate chemical spill kit and emergency contact information are readily accessible.

  • Don PPE: Wear appropriate personal protective equipment, including a lab coat, chemical splash goggles, and chemical-resistant gloves (nitrile gloves are commonly acceptable for incidental contact, but the manufacturer's SDS should be consulted for specific recommendations).[11][17][18]

  • Staging: Place all necessary equipment (weighing paper, spatula, sealable container) inside the fume hood before introducing the chemical.

  • Dispensing: Carefully open the stock container inside the fume hood. Use a clean spatula to transfer the desired amount of the solid to the weighing paper. Avoid creating dust. If dust is generated, allow it to settle within the fume hood before proceeding.

  • Sealing: Promptly and securely seal the stock container.

  • Transfer: Transfer the weighed solid to its destination vessel within the fume hood.

  • Decontamination: Carefully clean the spatula with an appropriate solvent. Dispose of the weighing paper and any contaminated materials (like disposable gloves) in a designated, sealed waste container.

  • Final Steps: Close the fume hood sash. Wash hands thoroughly after removing gloves.

Caption: Workflow for weighing solid pyrazole carbaldehydes.

Personal Protective Equipment (PPE)

While engineering controls are the primary means of protection, PPE is a mandatory final barrier.[19][20]

  • Eye and Face Protection: Chemical splash goggles are required at all times.[11] A full-face shield should be worn over goggles when there is a significant risk of splashing or aerosol generation.[17]

  • Skin Protection: A flame-resistant lab coat should be worn and kept buttoned.[18] Chemical-resistant gloves are essential. It is crucial to check the glove manufacturer's compatibility chart to ensure the selected glove material provides adequate protection against pyrazole carbaldehydes and any solvents being used.[18] Contaminated gloves should be removed and disposed of properly, followed by hand washing.[7]

  • Respiratory Protection: Respiratory protection is generally not required when working in a properly functioning fume hood.[7] If exposures may exceed permissible limits, or if engineering controls are not feasible, a NIOSH-approved respirator with appropriate cartridges must be used in accordance with a comprehensive respiratory protection program, including fit testing and training.[15][21]

Emergency Procedures

Immediate and correct response to an exposure is critical. All personnel must be familiar with the location and operation of emergency equipment, including safety showers and eyewash stations.[22]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11][22] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[11] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[13] Seek immediate medical attention.

  • Spill: For minor spills, absorb the material with an inert absorbent (e.g., sand or vermiculite) and place it in a sealed container for disposal.[7] For major spills, evacuate the area and contact the institution's emergency response team.[22]

Storage and Waste Disposal

Proper storage is crucial for maintaining the chemical's integrity and ensuring safety.

  • Storage Conditions: Pyrazole carbaldehydes should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[11][23] Some derivatives may require refrigeration or storage under an inert atmosphere to prevent degradation.[6][24][25]

  • Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong reducing agents, as these can cause hazardous reactions.[7][11]

  • Waste Disposal: All waste containing pyrazole carbaldehydes must be disposed of as hazardous waste.[11] Use a licensed professional waste disposal service and follow all local, state, and federal regulations.[13] Do not allow the product to enter drains.[13]

References

  • MSDS of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde. (n.d.). Capot Chemical Co., Ltd. Retrieved February 15, 2026, from [Link]

  • 1H-pyrazole-3-carbaldehyde. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Preston, S., et al. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840-844. [Link]

  • Le, J. K., & Cumpston, K. L. (2023). OSHA Formaldehyde Safety. StatPearls. [Link]

  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. (n.d.). Centers for Disease Control and Prevention. Retrieved February 15, 2026, from [Link]

  • 1H-pyrazole-4-carbaldehyde. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved February 15, 2026, from [Link]

  • Personal Protective Equipment. (2025, September 12). US EPA. Retrieved February 15, 2026, from [Link]

  • Best Practices for the Safe Use of Glutaraldehyde in Health Care. (2006). Occupational Safety and Health Administration. Retrieved February 15, 2026, from [Link]

  • MSDS of 1-Methyl-1H-pyrazole-3-carbaldehyde. (n.d.). Capot Chemical Co., Ltd. Retrieved February 15, 2026, from [Link]

  • Kumar, A., et al. (2023). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. Chemical Papers. [Link]

  • 1910.1048 - Formaldehyde. (n.d.). Occupational Safety and Health Administration. Retrieved February 15, 2026, from [Link]

  • Code of Federal Regulations Title 29. Labor § 29.1910.1048—Substance Technical Guidelines for Formalin. (n.d.). National Archives. Retrieved February 15, 2026, from [Link]

  • Formaldehyde Factsheet. (n.d.). Occupational Safety and Health Administration. Retrieved February 15, 2026, from [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. [Link]

  • Emergency Procedures for Incidents Involving Chemicals. (n.d.). University of Kentucky Research Safety. Retrieved February 15, 2026, from [Link]

  • Cherian, B., Kumar, R. A., & Vinod, B. (2015). Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. ResearchGate. [Link]

Sources

Thermodynamic Stability of N-Methoxymethyl Pyrazole Intermediates: A Guide to Synthesis, Analysis, and Handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-methoxymethyl (MOM) protected pyrazoles are pivotal intermediates in the synthesis of complex pharmaceutical agents. The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs, making its strategic functionalization a cornerstone of modern drug discovery.[1][2][3] The MOM group serves as a crucial temporary shield for the pyrazole nitrogen, enabling selective reactions at other positions. However, the inherent thermodynamic instability of these intermediates presents significant challenges in process development, including yield loss, inconsistent product quality, and the formation of problematic impurities. This guide provides a comprehensive framework for understanding and controlling the stability of N-MOM pyrazole intermediates. We will delve into the causality behind synthetic choices, present robust analytical protocols for stability assessment, and offer field-proven insights for mitigating degradation, ensuring the integrity and success of your synthetic campaigns.

Introduction: The Double-Edged Sword of N-MOM Protection

The pyrazole scaffold is a privileged structure in medicinal chemistry, valued for its ability to engage in hydrogen bonding and its versatile substitution patterns.[1][2] In multi-step synthetic routes, protecting the reactive N-H of the pyrazole ring is often mandatory to achieve the desired regioselectivity. The methoxymethyl (MOM) group is a popular choice for this role, forming an acetal that is stable to many nucleophiles and bases but can be cleaved under acidic conditions.[4]

The formation of an N-MOM pyrazole introduces a new set of stability considerations. These intermediates are susceptible to degradation via several pathways, primarily hydrolysis and thermal decomposition. An unstable intermediate can derail a synthetic route by:

  • Reducing Yield: Degradation during reaction, work-up, or purification directly impacts the overall efficiency of the process.

  • Generating Impurities: Degradation products can be difficult to separate and may carry over into the final active pharmaceutical ingredient (API), complicating regulatory filings.

  • Introducing Safety Risks: Uncontrolled decomposition can be exothermic, posing a potential safety hazard, especially during scale-up operations.

Understanding the thermodynamic landscape of these molecules is therefore not an academic exercise but a critical component of robust process development.

Synthesis and Mechanistic Considerations

The protection of pyrazole with a MOM group is typically achieved by reacting the N-H of the pyrazole with methoxymethyl chloride (MOMCl) in the presence of a base. The choice of base and solvent is critical and dictated by the reactivity of the substrate and the desired process conditions.

Common Synthetic Protocols
  • With a Non-Nucleophilic Amine Base: This is a common lab-scale method. The base, typically N,N-diisopropylethylamine (DIPEA), neutralizes the HCl generated during the reaction.

  • With a Strong Base: For less reactive pyrazoles or when a more forceful reaction is needed, a strong base like sodium hydride (NaH) is used to first deprotonate the pyrazole, forming the pyrazolide anion, which then acts as a potent nucleophile.[4][5]

The general mechanism involves the nucleophilic attack of the pyrazole nitrogen on the electrophilic carbon of MOMCl.

MOM_Protection_Mechanism Pyrazole Pyrazole (R-Pz-H) Intermediate Transition State Pyrazole->Intermediate Nucleophilic Attack Base Base (e.g., DIPEA) Base->Pyrazole Activates MOMCl MOMCl (CH₃OCH₂Cl) MOMCl->Intermediate Product N-MOM Pyrazole (R-Pz-MOM) Intermediate->Product Forms Byproduct Base-HCl Intermediate->Byproduct Generates

Caption: Mechanism of N-MOM protection of pyrazole.

Expert Insight: The choice between DIPEA and NaH is a critical process parameter. While NaH ensures complete deprotonation and often leads to faster reactions, it requires strictly anhydrous conditions and presents handling challenges on a larger scale. The DIPEA method is operationally simpler but may be slower and less effective for electron-deficient pyrazoles. The reaction is typically run at low temperatures (0 °C) to control the exotherm and minimize the formation of dialkylated or other side products.

Factors Governing Thermodynamic Stability

The stability of an N-MOM pyrazole intermediate is not an intrinsic constant but is heavily influenced by its chemical environment and structure.

  • pH: The MOM group is an acetal and is thus highly labile under acidic conditions.[4] Exposure to even weak acids during aqueous work-up or chromatography can lead to rapid deprotection. Conversely, it exhibits good stability under neutral to basic conditions.

  • Temperature: Like most chemical entities, these intermediates have a thermal tolerance limit. Exceeding this limit can lead to irreversible decomposition. This is a critical consideration for distillations, drying operations, and long-term storage.

  • Solvent Polarity: The polarity of the solvent can influence degradation rates. Polar protic solvents, especially in combination with trace acidity, can facilitate hydrolysis of the MOM group.[6]

  • Structural Electronics: The electronic nature of substituents on the pyrazole ring can impact the stability of the N-C(MOM) bond. Electron-withdrawing groups can potentially weaken this bond, making the intermediate more susceptible to decomposition.

A Validated Framework for Stability Assessment

A multi-pronged analytical approach is essential to fully characterize the thermodynamic stability of N-MOM pyrazole intermediates. The following workflow provides a robust system for generating reliable and actionable data.

Stability_Workflow cluster_prep 1. Sample Preparation cluster_thermal 2. Thermal Analysis cluster_chemical 3. Chemical Stability cluster_data 4. Data Interpretation Prep Prepare pure intermediate sample (>98% purity by HPLC) DSC DSC Analysis (Determine T_onset, T_peak) Prep->DSC TGA TGA Analysis (Determine % Mass Loss) Prep->TGA Stress Stress Studies (Vary pH, Temp, Solvent) Prep->Stress Interpret Correlate thermal events (DSC/TGA) with chemical degradation (HPLC). Identify safe handling parameters. DSC->Interpret TGA->Interpret HPLC HPLC Analysis (Quantify Degradation) Stress->HPLC HPLC->Interpret

Caption: Experimental workflow for stability assessment.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the workhorses of thermal stability screening. DSC measures the heat flow into or out of a sample as it is heated, identifying melting points and exothermic decomposition events.[7] TGA measures the change in mass of a sample as a function of temperature, quantifying mass loss due to decomposition.[7]

ParameterTechniqueInformation ProvidedCausality
Melting Point (T_m) DSCIndicates purity and solid-state phase transitions.A sharp melt indicates high purity.
Decomposition Onset (T_onset) DSC/TGATemperature at which decomposition begins.The primary indicator of thermal stability. A lower T_onset signifies lower stability.
Peak Decomposition (T_peak) DSCTemperature of maximum decomposition rate.Characterizes the kinetics of the decomposition event.
Mass Loss (%) TGAQuantifies the amount of volatile decomposition products.Confirms that a thermal event observed in DSC is due to decomposition.

Table 1: Key Parameters from Thermal Analysis.

Protocol: Thermal Stability Screening by DSC/TGA

  • Calibration: Calibrate the DSC and TGA instruments using certified standards (e.g., Indium for DSC) as per instrument protocol. This is a non-negotiable step for data trustworthiness.

  • Sample Preparation: Accurately weigh 2-5 mg of the N-MOM pyrazole intermediate into an aluminum TGA pan or a crimped aluminum DSC pan.

  • Method Parameters:

    • Atmosphere: Nitrogen (inert), flow rate of 50 mL/min.

    • Heating Rate: A standard rate is 10 °C/min. Slower rates can provide better resolution of thermal events.

    • Temperature Range: Typically from 30 °C to 400 °C, or a temperature sufficient to observe the complete decomposition profile.

  • Execution: Place the sample in the instrument and start the thermal program.

  • Data Analysis:

    • TGA: Determine the onset temperature of mass loss (T_onset). A common method is the tangent method at the inflection point of the mass loss curve.

    • DSC: Determine the onset temperature of the first major exothermic event. This often corresponds to the T_onset from TGA. Note the peak temperature and the integrated energy (J/g) of the exotherm.

Chemical Stability: Stability-Indicating HPLC Method

To understand stability under process and storage conditions, forced degradation or stress studies are performed. A stability-indicating HPLC method is one that can separate the intact intermediate from its degradation products, allowing for accurate quantification of stability.[8]

Protocol: Isocratic RP-HPLC Method for Stability Assessment

  • Method Setup:

    • Column: C18 stationary phase (e.g., Eclipse XDB C18, 150mm x 4.6mm, 5µm).[8]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% Trifluoroacetic Acid in water) and an organic solvent (e.g., Methanol or Acetonitrile). The ratio is optimized to achieve good separation and a reasonable retention time (e.g., 20:80 Water:Methanol).[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 25 °C.[8]

    • Detection: UV detection at a wavelength where the pyrazole core has strong absorbance (e.g., 210-260 nm).

  • System Suitability: Before analysis, inject a standard solution multiple times to ensure the system is performing correctly. Key parameters like retention time repeatability (<1% RSD) and peak tailing (T < 1.5) must be met.

  • Forced Degradation Study:

    • Prepare solutions of the intermediate (~1 mg/mL) in different media: 0.1 M HCl (acidic), water (neutral), and 0.1 M NaOH (basic).

    • Incubate these solutions at a set temperature (e.g., 60 °C) and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Quench the reaction by neutralizing the sample if necessary and dilute to a suitable concentration for HPLC analysis.

  • Data Analysis: Calculate the percentage of the intermediate remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the degradation rate under each condition.

ConditionExpected OutcomeImplication for Process
0.1 M HCl Rapid degradationAvoid acidic conditions during work-up and purification.
Water (Neutral) Slow to moderate degradationMinimize exposure to water, especially at elevated temperatures.
0.1 M NaOH Generally stableBasic conditions are preferred for handling and work-up.

Table 2: Interpreting Forced Degradation Data.

Mitigation Strategies and Best Practices

Based on a thorough stability assessment, the following strategies can be implemented to minimize degradation:

  • Control Temperature: Perform reactions and purifications at the lowest practical temperature. When drying the intermediate, use a vacuum oven at a temperature well below the determined T_onset.

  • Control pH: During aqueous work-ups, use mild basic washes (e.g., saturated sodium bicarbonate) to ensure the intermediate is not exposed to acidic environments. If using silica gel chromatography, it can be beneficial to neutralize the silica by pre-treating it with a triethylamine/hexane slurry.

  • Minimize Water: Use anhydrous solvents for reactions and handle the intermediate in a dry environment to prevent hydrolysis.

  • Storage: Store the isolated intermediate under inert atmosphere (nitrogen or argon) at reduced temperatures (e.g., 2-8 °C) and protected from light.

Conclusion

The thermodynamic stability of N-methoxymethyl pyrazole intermediates is a critical quality attribute that must be proactively managed throughout the drug development lifecycle. By moving beyond a trial-and-error approach and implementing a structured, data-driven stability assessment program, researchers can anticipate and mitigate potential issues. A comprehensive understanding of the interplay between structure, temperature, and chemical environment, as analyzed through robust techniques like DSC, TGA, and stability-indicating HPLC, is the key to ensuring the efficient and safe production of these vital pharmaceutical building blocks.

References

  • N‐Methoxy Pyrazole‐4‐Carboxamide Derivatives: Synthesis, Spectral Analyses, Antifungal Activity, In Silico Molecular Docking, ADMET, and DFT Studies. (2024). Wiley Online Library. Available at: [Link]

  • TGA and DSC thermogram of pyrazolines 1a-1d at scan rate of 10 C min À1 in N 2 atmosphere. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole. (2015). Atlantis Press. Available at: [Link]

  • Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Synthesis of pyrazoles. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). ACS Publications. Retrieved February 15, 2026, from [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Retrieved February 15, 2026, from [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). International Journal of ChemTech Research. Available at: [Link]

  • MOM Protecting Group: MOM Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved February 15, 2026, from [Link]

  • Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP). (n.d.). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • DSC thermograms of different wt% of pyrazole (a) 0 %, (b) 20 %, (c) 30 %, (d) 40 %, and (e) 50 %doped polymer electrolytes. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthetic Studies on N-Methyl Piperazine Containing Pyrazoles and Their Ethoxyphthalimide Derivatives. (n.d.). Asian Journal of Chemistry. Retrieved February 15, 2026, from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. (2023). National Center for Biotechnology Information. Available at: [Link]

  • DSC vs TGA: What's the Difference in Thermal Analysis?. (2025). SKZ Industrial Co., Limited. Available at: [Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). ResearchGate. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). MDPI. Available at: [Link]

  • The synthetic development of pyrazole nucleus: From reflux to microwave. (n.d.). Scholars Research Library. Retrieved February 15, 2026, from [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). Taylor & Francis Online. Available at: [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). MDPI. Available at: [Link]

  • STA or DSC and TGA – is Combination the Key?. (2021). NETZSCH Analyzing & Testing. Available at: [Link]

  • One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. (2024). National Center for Biotechnology Information. Available at: [Link]

Sources

A Technical Guide to 1H-Pyrazole-5-carbaldehyde and its N-MOM Protected Derivatives: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, integral to numerous FDA-approved therapeutics.[1][2][3][4][5] This guide provides an in-depth technical analysis of a key building block, 1H-pyrazole-5-carbaldehyde, and its N-methoxymethyl (MOM) protected derivative. We will explore the strategic rationale for N-protection, detailing the pronounced differences in reactivity, stability, and synthetic utility between the two forms. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to navigate the complexities of pyrazole chemistry and accelerate discovery programs.

The Strategic Importance of the Pyrazole Carbaldehyde Moiety

The pyrazole ring system is a "privileged scaffold" in drug discovery, prized for its metabolic stability and versatile biological activities, which span from anticancer and anti-inflammatory to antiviral and antibacterial applications.[1][2][3] The aldehyde functionality at the C5 position of the pyrazole ring serves as a versatile synthetic handle, enabling a wide array of chemical transformations crucial for the elaboration of complex molecular architectures and the exploration of structure-activity relationships (SAR).[6]

However, the inherent chemical nature of the unprotected 1H-pyrazole-5-carbaldehyde presents significant challenges in multi-step synthetic campaigns.

The Challenge of the Unprotected Pyrazole: Tautomerism and Reactivity

The acidic proton on the nitrogen of the pyrazole ring (N-H) in 1H-pyrazole-5-carbaldehyde gives rise to several complicating factors:

  • Tautomerism: Unsubstituted pyrazoles can exist as tautomers, which can lead to mixtures of products in alkylation or acylation reactions.[5]

  • Competing Reactivity: The N-H proton is acidic and can compete with other desired reactions, such as those involving the aldehyde group. This can lead to undesired side products and reduced yields.

  • Solubility and Handling: The presence of the N-H bond can influence the compound's physical properties, including its solubility and propensity for hydrogen bonding, which can complicate purification and handling.

To circumvent these issues and enable precise, high-yielding transformations, protection of the pyrazole nitrogen is often a critical strategic step.

N-MOM Protection: A Robust Solution for Controlled Synthesis

The methoxymethyl (MOM) group is an ideal choice for protecting the pyrazole nitrogen due to its stability under a wide range of reaction conditions and its relatively straightforward introduction and removal.[7][8]

Synthesis of N-MOM Protected 1H-Pyrazole-5-carbaldehyde

The protection of 1H-pyrazole-5-carbaldehyde is typically achieved by reacting it with methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).[7]

MOM_Protection Pyrazole 1H-Pyrazole-5-carbaldehyde ProtectedPyrazole N-MOM Protected 1H-Pyrazole-5-carbaldehyde Pyrazole->ProtectedPyrazole 1. DIPEA, DCM 2. MOM-Cl MOMCl MOM-Cl MOMCl->ProtectedPyrazole Base DIPEA Solvent DCM

Caption: General workflow for the N-MOM protection of 1H-pyrazole-5-carbaldehyde.

Experimental Protocol: N-MOM Protection

Materials:

  • 1H-Pyrazole-5-carbaldehyde

  • Methoxymethyl chloride (MOM-Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 1H-pyrazole-5-carbaldehyde (1.0 eq) in anhydrous DCM at 0 °C, add DIPEA (1.5 eq).

  • Slowly add MOM-Cl (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the N-MOM protected pyrazole.

Comparative Analysis: Unprotected vs. N-MOM Protected

The introduction of the N-MOM group fundamentally alters the reactivity profile of the pyrazole carbaldehyde, enabling a broader range of synthetic transformations.

Feature1H-Pyrazole-5-carbaldehydeN-MOM Protected Derivative
N-H Reactivity Acidic proton can interfere with reactions.N-H is protected, preventing side reactions.
Aldehyde Reactivity Can be masked by N-H reactivity.Aldehyde is readily available for transformations.
Regioselectivity Risk of N1 and N2 alkylation/acylation.Protection ensures selective reactions at other sites.
Solubility Generally more polar.Generally less polar, aiding in purification.
Stability Stable under neutral conditions.Stable to a wide range of non-acidic reagents.

Synthetic Utility of N-MOM Protected 1H-Pyrazole-5-carbaldehyde

With the pyrazole nitrogen protected, the aldehyde functionality can be reliably transformed into a variety of other functional groups, including but not limited to:

  • Reductive Amination: To introduce diverse amine substituents.

  • Wittig Olefination: To form carbon-carbon double bonds.

  • Oxidation: To generate the corresponding carboxylic acid.

  • Grignard/Organolithium Addition: To create secondary alcohols.

Deprotection of the N-MOM Group

The MOM group is typically removed under acidic conditions, regenerating the N-H pyrazole.[7]

MOM_Deprotection ProtectedPyrazole N-MOM Protected 1H-Pyrazole-5-carbaldehyde DeprotectedPyrazole 1H-Pyrazole-5-carbaldehyde ProtectedPyrazole->DeprotectedPyrazole Acidic Conditions Acid HCl or TFA Solvent MeOH or DCM

Caption: General workflow for the deprotection of the N-MOM group.

Experimental Protocol: N-MOM Deprotection

Materials:

  • N-MOM protected 1H-pyrazole-5-carbaldehyde

  • Hydrochloric acid (e.g., 6M solution) or Trifluoroacetic acid (TFA)

  • Methanol (MeOH) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the N-MOM protected pyrazole (1.0 eq) in MeOH or DCM.

  • Add the acidic solution (e.g., 6M HCl, 2.0 eq) and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully neutralize the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product if necessary.

Conclusion

The strategic use of N-MOM protection transforms 1H-pyrazole-5-carbaldehyde from a potentially problematic building block into a robust and versatile intermediate for drug discovery. By mitigating the challenges associated with the unprotected N-H group, researchers can unlock the full synthetic potential of the C5-aldehyde, enabling the efficient and controlled synthesis of novel pyrazole-based therapeutics. This guide provides the foundational knowledge and practical protocols to effectively implement this critical protecting group strategy in your research endeavors.

References

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023-11-07).
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • (PDF)
  • Original Functionalized Pyrazoles For Drug Discovery | Building Blocks - Life Chemicals. (2019-09-17).
  • 1H-Pyrazole-5-carbaldehyde AldrichCPR | Sigma-Aldrich.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI.
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Arkivoc. (2019-07-03).
  • 1H-Pyrazole-5-carboxaldehyde | 948552-36-1 - ChemicalBook.
  • 1-Methyl-1H-pyrazole-5-carboxaldehyde 96 27258-33-9 - MilliporeSigma.
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal.
  • Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Deriv
  • Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF - ResearchG
  • MOM Protecting Group: MOM Protection & Deprotection Mechanism – - Total Synthesis.
  • Design, synthesis, biological evaluation of 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehydes as non-purine xanthine oxidase inhibitors - PubMed.
  • CAS 3920-50-1 | 1H-Pyrazole-5-carbaldehyde - Synblock.
  • 1H-pyrazole-4-carbaldehyde | C4H4N2O | CID 5130673 - PubChem.
  • Synthesis and Activity of Pyrazole Carbaldehydes | PDF | Methyl Group | Organic Chemistry.
  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMM
  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH - Arkivoc.
  • A New Method for Alkoxymethyl (MOM or EOM)
  • Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains - PMC.
  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013-10-13).
  • (PDF) Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (2025-10-31).
  • MOM Protecting Group Addition | Organic Chemistry - YouTube. (2022-01-19).
  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Publishing. (2015-02-26).
  • MOM Deprotection : r/OrganicChemistry - Reddit. (2024-05-19).
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - MDPI. (2024-04-10).
  • Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF - ResearchG
  • MOM Ethers - Organic Chemistry Portal.
  • 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde - MDPI.
  • 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde AldrichCPR - Sigma-Aldrich.

Sources

An In-depth Technical Guide to 1-(Methoxymethyl)-1H-pyrazole-5-carbaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide offers a detailed exploration of 1-(Methoxymethyl)-1H-pyrazole-5-carbaldehyde, a heterocyclic building block of increasing importance in medicinal chemistry. This document provides an overview of its commercial availability, synthetic pathways, and significant applications in the development of novel therapeutics, tailored for researchers, chemists, and professionals in the field of drug discovery.

Introduction: A Strategically Protected Synthon

This compound, identified by the CAS number 2219376-05-1 , is a key intermediate in organic synthesis. The structure features a pyrazole ring, a reactive aldehyde group at the 5-position, and a methoxymethyl (MOM) protecting group on the pyrazole nitrogen. The MOM group provides crucial stability to the pyrazole ring under various reaction conditions, allowing for selective transformations of the aldehyde functionality. This strategic protection is instrumental in multi-step syntheses, preventing undesired side reactions and enabling the precise construction of complex molecular architectures. The pyrazole moiety itself is a well-established pharmacophore found in numerous approved drugs, making its derivatives, such as this carbaldehyde, highly valuable in the design of new bioactive molecules.

Commercial Availability and Sourcing

While this compound is a valuable research chemical, it is not as widely available as more common reagents. It is offered by a select number of specialized chemical suppliers, often on a make-to-order basis or as a rare chemical. Researchers seeking to procure this compound should inquire with suppliers who specialize in novel heterocyclic building blocks.

Table of Potential Suppliers:

SupplierCAS NumberMolecular FormulaMolecular WeightNotes
Sigma-Aldrich2219376-05-1C₆H₈N₂O₂140.14Listed, availability may be limited.
Suzhou Rovathin Foreign Trade Co., Ltd.2219376-05-1C₆H₈N₂O₂140.14Listed as an API intermediate.

Note: Researchers are advised to contact these suppliers directly to confirm current availability, purity, and lead times.

Synthesis and Reaction Pathways

Given its specialized nature, in-house synthesis of this compound is a practical option for many research laboratories. The synthesis typically involves two key steps: protection of the pyrazole nitrogen and subsequent formylation.

Step 1: Protection of the Pyrazole Ring

The methoxymethyl (MOM) group is a commonly used protecting group for N-H bonds in heterocycles like pyrazole. The protection is typically achieved by reacting the N-H of the pyrazole with a MOM-halide, such as methoxymethyl chloride (MOM-Cl), in the presence of a non-nucleophilic base.

Step 2: Formylation of the Protected Pyrazole

The introduction of the aldehyde group at the 5-position of the pyrazole ring can be accomplished through various formylation methods. A common and effective method is the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

The following diagram illustrates a general synthetic workflow for the preparation of this compound and its subsequent use in the synthesis of a more complex molecule.

Caption: General workflow for the synthesis and application of the title compound.

Applications in Drug Discovery and Medicinal Chemistry

Pyrazole-5-carbaldehydes are versatile intermediates in the synthesis of a wide range of biologically active compounds. The aldehyde functionality serves as a synthetic handle for various transformations, including:

  • Reductive Amination: To introduce diverse amine side chains, which is a common strategy for modulating the pharmacological properties of a lead compound.

  • Wittig and Horner-Wadsworth-Emmons Reactions: For the construction of carbon-carbon double bonds, enabling the elongation of carbon chains or the formation of conjugated systems.

  • Condensation Reactions: With active methylene compounds to form more complex heterocyclic systems.

  • Oxidation and Reduction: To access the corresponding carboxylic acid or alcohol derivatives, respectively.

While specific examples for the application of this compound are not extensively documented in publicly available literature, its structure suggests its utility in the synthesis of inhibitors for various protein kinases, a class of enzymes frequently targeted in cancer and inflammatory diseases. The pyrazole core is a key feature in many kinase inhibitors, and the ability to functionalize the 5-position via the aldehyde group allows for the exploration of structure-activity relationships.

Physicochemical Properties and Safety Information

As a specialized chemical, a comprehensive and officially verified Safety Data Sheet (SDS) for this compound is not widely available. The information below is based on the general properties of similar pyrazole aldehydes and should be used with caution. A thorough risk assessment should be conducted before handling this compound.

Table of Physicochemical Properties (Predicted/Estimated):

PropertyValue
CAS Number 2219376-05-1
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol
Appearance Likely a solid at room temperature
Boiling Point Not available
Melting Point Not available
Solubility Likely soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol.

General Safety Precautions:

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Fire Safety: The fire hazard potential is not fully determined, but it should be treated as a combustible solid. Use appropriate extinguishing media such as dry chemical, carbon dioxide, or foam.

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Conclusion

This compound is a strategically important, though not widely commercialized, building block for the synthesis of complex heterocyclic compounds. Its protected nature allows for selective chemical transformations, making it a valuable tool for medicinal chemists engaged in the design and synthesis of novel drug candidates. While its direct procurement may require sourcing from specialized suppliers, its synthesis from readily available starting materials is a viable alternative for research and development purposes. As with all chemical reagents, proper safety precautions are paramount when handling this compound.

References

  • Suzhou Rovathin Foreign Trade Co., Ltd. 1-(Methoxymethyl)-1H-pyrazole-5-carboxaldehyde. Available at: [Link]

  • General safety guidelines for handling chemicals can be found in publicly available Safety Data Sheets for similar compounds and from regul

Methodological & Application

Application Note and Protocol: Strategic Application of the Wittig Reaction for the Olefination of 1-(Methoxymethyl)-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Power of the Wittig Reaction in Heterocyclic Chemistry

The Wittig reaction, a cornerstone of modern organic synthesis, provides a robust and reliable method for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2][3] Discovered by Georg Wittig in 1954, this Nobel Prize-winning transformation has become indispensable in the synthesis of complex molecules, including natural products and pharmaceuticals.[1][4] Its significance lies in the unambiguous placement of the newly formed double bond, a level of control not always achievable with other olefination methods like alcohol dehydration.[2]

This application note provides a comprehensive guide to the practical application of the Wittig reaction for the olefination of 1-(Methoxymethyl)-1H-pyrazole-5-carbaldehyde, a key intermediate in the synthesis of various biologically active compounds. We will delve into the mechanistic nuances of the reaction, explore the critical parameters influencing stereoselectivity, and provide detailed, field-proven protocols for both stabilized and non-stabilized Wittig reagents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of novel pyrazole-containing entities.

The Substrate: this compound

The substrate, this compound, features a five-membered aromatic heterocycle bearing an aldehyde functional group. The methoxymethyl (MOM) group serves as a protecting group for the pyrazole nitrogen. The electronic nature of the pyrazole ring and the presence of the heteroatoms can influence the reactivity of the aldehyde. While specific literature on the Wittig reaction of this exact substrate is sparse, the general principles of olefination of heterocyclic aldehydes are well-established and will be applied here.

Choosing the Right Tool: Stabilized vs. Non-Stabilized Wittig Reagents

The stereochemical outcome of the Wittig reaction is largely dictated by the nature of the ylide employed.[3][5][6] This provides a powerful tool for selectively synthesizing either the (E)- or (Z)-alkene.

  • Stabilized Ylides: These ylides contain an electron-withdrawing group (e.g., ester, ketone) on the carbanionic carbon, which delocalizes the negative charge through resonance.[7][8] This increased stability makes them less reactive and more selective. Stabilized ylides typically favor the formation of the thermodynamically more stable (E) -alkene.[3][5][6] The reaction with stabilized ylides is often reversible, allowing for equilibration to the more stable (E)-product.[4]

  • Non-Stabilized Ylides: In these ylides, the carbanion is adjacent to alkyl or aryl groups, which offer minimal resonance stabilization. Consequently, they are highly reactive and their reactions are generally under kinetic control.[5][9] This leads to a preference for the formation of the (Z) -alkene through a kinetically controlled, irreversible pathway.[3][5][6]

The choice between a stabilized and non-stabilized ylide will therefore depend on the desired stereochemistry of the final alkene product.

Experimental Protocols

General Considerations:
  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • Glassware should be flame-dried or oven-dried prior to use.

  • Wittig reagents, especially non-stabilized ones, are sensitive to air and moisture.[2]

Protocol 1: Synthesis of the (E)-Alkene using a Stabilized Ylide

This protocol describes the reaction of this compound with (triphenylphosphoranylidene)acetate, a commercially available and stable ylide, to yield the corresponding (E)-acrylate.

Materials:
  • This compound

  • Ethyl (triphenylphosphoranylidene)acetate

  • Anhydrous Toluene

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound (1.0 eq) and ethyl (triphenylphosphoranylidene)acetate (1.1 eq).

  • Solvent Addition: Add anhydrous toluene to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the aldehyde.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The primary byproduct, triphenylphosphine oxide (TPPO), can be partially removed by trituration with a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether. The TPPO is often less soluble and will precipitate.[10]

    • Filter the mixture and wash the solid with cold hexanes.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (E)-alkene.

Protocol 2: Synthesis of the (Z)-Alkene using a Non-Stabilized Ylide

This protocol details the in situ generation of a non-stabilized ylide from its corresponding phosphonium salt and subsequent reaction with this compound to yield the (Z)-alkene.

Materials:
  • Alkyltriphenylphosphonium halide (e.g., ethyltriphenylphosphonium bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Strong base (e.g., n-Butyllithium (n-BuLi) in hexanes, Sodium Hydride (NaH), or Potassium tert-butoxide (KOtBu))[8]

  • This compound

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:
  • Ylide Generation:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the alkyltriphenylphosphonium halide (1.1 eq) and anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add the strong base (1.05 eq) to the stirred suspension. A distinct color change (often to deep red or orange) indicates the formation of the ylide.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete ylide formation.

  • Reaction with Aldehyde:

    • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

    • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.

    • Slowly add the aldehyde solution to the ylide solution at -78 °C.

    • Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 1-2 hours or until TLC indicates complete consumption of the aldehyde.

  • Work-up:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The separation of the alkene from triphenylphosphine oxide can be challenging.[10] Several methods have been developed to facilitate this, including precipitation of TPPO or its conversion to a more polar derivative.[10][11]

Experimental Workflow Diagram

Wittig_Workflow cluster_ylide_prep Ylide Preparation (for Non-Stabilized) cluster_reaction Wittig Reaction cluster_workup Work-up & Purification Phosphonium_Salt Phosphonium Salt Ylide Phosphonium Ylide Phosphonium_Salt->Ylide Deprotonation in Anhydrous THF Base Strong Base (e.g., n-BuLi) Base->Ylide Ylide_reagent Wittig Reagent (Stabilized or Non-Stabilized) Aldehyde 1-(Methoxymethyl)-1H- pyrazole-5-carbaldehyde Reaction_Mix Reaction Mixture Aldehyde->Reaction_Mix Ylide_reagent->Reaction_Mix Crude_Product Crude Product (Alkene + TPPO) Reaction_Mix->Crude_Product Quenching & Extraction Purification Column Chromatography (or other purification methods) Crude_Product->Purification Final_Product Pure Alkene Product Purification->Final_Product

Caption: General workflow for the Wittig reaction of this compound.

Summary of Reaction Parameters

ParameterStabilized Ylide (e.g., Ethyl (triphenylphosphoranylidene)acetate)Non-Stabilized Ylide (e.g., from Ethyltriphenylphosphonium bromide)
Stoichiometry (Ylide:Aldehyde) 1.1 : 1.01.1 : 1.0
Base Not required (stable ylide)Strong base (n-BuLi, NaH, KOtBu)
Solvent Toluene, THFTHF, Diethyl Ether
Temperature Reflux (e.g., 110 °C in Toluene)-78 °C to room temperature
Reaction Time 12 - 24 hours2 - 4 hours
Stereoselectivity Predominantly (E)-alkenePredominantly (Z)-alkene

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no product yield - Incomplete ylide formation (non-stabilized).- Wet reagents or solvents.- Aldehyde is unstable to reaction conditions.- Ensure anhydrous conditions and freshly titrated base.- Use freshly distilled solvents.- Run the reaction at a lower temperature.
Poor stereoselectivity - Presence of lithium salts can affect selectivity.[1][5][12]- For stabilized ylides, insufficient reaction time for equilibration.- Use sodium or potassium-based bases for higher (Z)-selectivity with non-stabilized ylides.- For (E)-selectivity with non-stabilized ylides, consider the Schlosser modification.[1][5][13]- Ensure complete reaction for stabilized ylides.
Difficult purification - Triphenylphosphine oxide (TPPO) co-elutes with the product.- Precipitate TPPO from a non-polar solvent before chromatography.[10]- Convert TPPO to a more polar salt using reagents like oxalyl chloride.[11]
Side reactions - Aldehyde self-condensation (if basic conditions are too harsh).- Ylide decomposition.- Add the aldehyde slowly at low temperature.- Use the freshly prepared ylide immediately.

Mechanism of the Wittig Reaction

The mechanism of the Wittig reaction has been a subject of extensive study.[9] The currently accepted mechanism for lithium-salt-free conditions involves a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to form an oxaphosphetane intermediate.[5][7][9] This intermediate then undergoes a retro-[2+2] cycloaddition to yield the alkene and triphenylphosphine oxide. The high thermodynamic stability of the P=O bond in triphenylphosphine oxide is a major driving force for the reaction.[14]

Caption: Simplified mechanism of the Wittig Reaction.

Alternative Olefination Strategies: The Horner-Wadsworth-Emmons (HWE) Reaction

For cases where the Wittig reaction proves problematic, particularly in terms of purification, the Horner-Wadsworth-Emmons (HWE) reaction offers an excellent alternative.[15][16][17][18] The HWE reaction utilizes phosphonate carbanions, which are generally more nucleophilic than the corresponding Wittig reagents. A key advantage of the HWE reaction is that the byproduct is a water-soluble phosphate ester, which is easily removed during aqueous work-up, simplifying purification.[15] The HWE reaction typically shows a high selectivity for the (E)-alkene.[15][17]

Conclusion

The Wittig reaction is a versatile and powerful tool for the synthesis of alkenes from this compound. By carefully selecting the appropriate Wittig reagent and reaction conditions, chemists can achieve high yields and predictable stereoselectivity. The detailed protocols and troubleshooting guide provided in this application note serve as a practical resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the synthesis of novel pyrazole-containing compounds.

References

  • Schlosser, M. The Schlosser Modification of the Wittig Reaction. SynArchive. Available at: [Link]

  • Wikipedia. Wittig reaction. Wikipedia. Available at: [Link]

  • Chemistry LibreTexts. Wittig Reaction. Chemistry LibreTexts. Available at: [Link]

  • Taylor & Francis Online. Wittig reaction purification for products with very low polarity. Taylor & Francis Online. Available at: [Link]

  • Royal Society of Chemistry. The modern interpretation of the Wittig reaction mechanism. Royal Society of Chemistry. Available at: [Link]

  • Chemistry Steps. The Wittig Reaction: Examples and Mechanism. Chemistry Steps. Available at: [Link]

  • Organic Chemistry Portal. Schlosser Modification. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal. Wittig Reaction. Organic Chemistry Portal. Available at: [Link]

  • Master Organic Chemistry. The Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Royal Society of Chemistry. THE ROLE OF ATE COMPLEXES AS REACTION-DETERMINING INTERMEDIATES. Quarterly Reviews, Chemical Society. Available at: [Link]

  • ResearchGate. ChemInform Abstract: The Modern Interpretation of the Wittig Reaction Mechanism. ResearchGate. Available at: [Link]

  • ACS Publications. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry. Available at: [Link]

  • University of Missouri–St. Louis. The Wittig Reaction: Synthesis of Alkenes. University of Missouri–St. Louis. Available at: [Link]

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. NROChemistry. Available at: [Link]

  • Royal Society of Chemistry. The rôle of ate complexes as reaction-determining intermediates. Quarterly Reviews, Chemical Society. Available at: [Link]

  • ACS Publications. Dramatic concentration dependence of stereochemistry in the Wittig reaction. Examination of the lithium salt effect. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Reaction Flashcards. Wittig Reaction - Common Conditions. Organic Reaction Flashcards. Available at: [Link]

  • PubMed. Unequivocal experimental evidence for a unified lithium salt-free Wittig reaction mechanism for all phosphonium Ylide types: reactions with β-heteroatom-substituted aldehydes are consistently selective for cis-oxaphosphetane-derived products. PubMed. Available at: [Link]

  • YouTube. Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained. YouTube. Available at: [Link]

  • Chemistry LibreTexts. 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. Organic synthesis: The Wittig reaction cleans up. ResearchGate. Available at: [Link]

  • MDPI. (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. MDPI. Available at: [Link]

  • MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available at: [Link]

  • Chemistry LibreTexts. The Wittig Reaction. Chemistry LibreTexts. Available at: [Link]

  • National Center for Biotechnology Information. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. National Center for Biotechnology Information. Available at: [Link]

  • Dalal Institute. Wittig Reaction. Dalal Institute. Available at: [Link]

  • ADDI. Synthetic Applications of Intramolecular Aza-Wittig Reaction for the Preparation of Heterocyclic Compounds. ADDI. Available at: [Link]

  • PrepChem. Synthesis of 1-(4-methoxyphenyl)-3-methyl-5-phenyl-1H-pyrazole. PrepChem.com. Available at: [Link]

  • National Center for Biotechnology Information. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. ResearchGate. Available at: [Link]

  • NIST. 1H-Pyrazole, 5-methoxy-1,3-dimethyl-. NIST WebBook. Available at: [Link]

  • Chemsrc. 5-methoxy-1H-pyrazole-3-carbaldehyde. Chemsrc. Available at: [Link]

Sources

Application Notes and Protocols: A Guide to the Synthesis of Schiff Bases from Pyrazole Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Versatility of Pyrazole-Based Schiff Bases

The confluence of pyrazole and Schiff base chemistries has given rise to a class of compounds with remarkable versatility and significant potential in medicinal chemistry and materials science. Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, are a cornerstone in the development of numerous commercial drugs due to their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4] Schiff bases, or azomethines, are compounds containing a carbon-nitrogen double bond, formed by the condensation of a primary amine and a carbonyl compound.[2] The imine linkage in Schiff bases is not merely a structural element but is often critical to their biological activity.[3]

The combination of these two pharmacophores into a single molecular entity, the pyrazole-based Schiff base, often results in synergistic or enhanced biological effects.[1][5][6] These compounds have demonstrated a broad spectrum of pharmacological activities, including potent antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[7] This guide provides a comprehensive overview of the general procedure for Schiff base formation with pyrazole aldehydes, offering detailed protocols, mechanistic insights, and characterization techniques to empower researchers in their synthetic endeavors.

The Chemistry of Formation: A Mechanistic Perspective

The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction. The reaction proceeds via a two-step mechanism:

  • Nucleophilic Addition: The primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the pyrazole aldehyde. This results in the formation of a hemiaminal intermediate.

  • Dehydration: The hemiaminal is unstable and readily undergoes dehydration (elimination of a water molecule) to form the stable imine, or Schiff base.

The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.[7] Conversely, a highly acidic environment can be detrimental as it will protonate the amine, rendering it non-nucleophilic. Therefore, precise pH control is crucial for optimal reaction rates and yields.

Reaction Mechanism: Schiff Base Formation

Schiff_Base_Formation Pyrazole_Aldehyde Pyrazole Aldehyde (R-CHO) Protonated_Aldehyde Protonated Aldehyde Pyrazole_Aldehyde->Protonated_Aldehyde + H+ Primary_Amine Primary Amine (R'-NH2) Protonated_Aldehyde->Pyrazole_Aldehyde - H+ Hemiaminal Hemiaminal Intermediate Protonated_Aldehyde->Hemiaminal + R'-NH2 Hemiaminal->Protonated_Aldehyde - R'-NH2 Protonated_Hemiaminal Protonated Hemiaminal Hemiaminal->Protonated_Hemiaminal + H+ Protonated_Hemiaminal->Hemiaminal - H+ Imine_Product Schiff Base (Imine) Protonated_Hemiaminal->Imine_Product - H2O Imine_Product->Protonated_Hemiaminal + H2O Water H2O H_plus H+ H3O_plus H3O+ workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants Pyrazole Aldehyde + Primary Amine Reaction Reaction (Reflux or Microwave) Reactants->Reaction Workup Work-up & Purification (Filtration, Washing, Recrystallization) Reaction->Workup Pure_Product Pure Schiff Base Workup->Pure_Product FTIR FT-IR Spectroscopy Pure_Product->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Pure_Product->NMR MassSpec Mass Spectrometry Pure_Product->MassSpec Elemental Elemental Analysis Pure_Product->Elemental

Sources

The Strategic Utility of 1-(Methoxymethyl)-1H-pyrazole-5-carbaldehyde in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Aldehyde as a Privileged Scaffold in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in the architecture of modern pharmaceuticals.[1][2] Its presence in numerous FDA-approved drugs, such as the anti-inflammatory celecoxib and the anticoagulant apixaban, underscores its significance as a "biologically privileged" scaffold.[1][2] The versatility of the pyrazole ring, stemming from its unique electronic properties and ability to act as a bioisostere, allows for the fine-tuning of pharmacokinetic and pharmacodynamic profiles of drug candidates.[2]

Among the vast array of functionalized pyrazoles, pyrazole aldehydes, particularly those at the C-5 position, emerge as exceptionally valuable intermediates.[3] The aldehyde functionality serves as a versatile chemical handle, enabling a plethora of subsequent transformations to construct complex molecular architectures. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 1-(Methoxymethyl)-1H-pyrazole-5-carbaldehyde , a key building block in contemporary medicinal chemistry.

The methoxymethyl (MOM) group at the N-1 position serves as a crucial protecting group, enhancing the stability of the pyrazole ring to certain reagents and directing the regioselectivity of subsequent reactions. Understanding the synthesis, reactivity, and strategic deprotection of this intermediate is paramount for its effective utilization in drug discovery programs.

Physicochemical Properties and Spectroscopic Data

PropertyExpected Value/Characteristic
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol
Appearance Likely a colorless to pale yellow oil or low-melting solid
Solubility Soluble in common organic solvents (DCM, THF, EtOAc, MeOH)
¹H NMR Aldehyde proton (CHO): ~9.8-10.0 ppm (singlet)Pyrazole protons (H3, H4): ~7.5-8.0 ppm and ~6.5-7.0 ppm (doublets)MOM group (OCH₂O): ~5.4-5.6 ppm (singlet)MOM group (OCH₃): ~3.3-3.5 ppm (singlet)
¹³C NMR Aldehyde carbon (CHO): ~180-185 ppmPyrazole carbons (C3, C4, C5): ~110-150 ppmMOM group (OCH₂O): ~90-95 ppmMOM group (OCH₃): ~55-60 ppm
IR Spectroscopy C=O stretch (aldehyde): ~1680-1700 cm⁻¹ (strong)C-H stretch (aldehyde): ~2720 and ~2820 cm⁻¹ (medium, often broad)C=N and C=C stretches (pyrazole): ~1500-1600 cm⁻¹

Note: The predicted NMR chemical shifts are based on data from similar pyrazole-4-carbaldehyde and N-substituted pyrazole derivatives.[4][5][6][7][8]

Synthesis of this compound

The most logical and widely employed method for the introduction of a formyl group onto an electron-rich heterocyclic ring like pyrazole is the Vilsmeier-Haack reaction .[9][10][11][12][13][14][15][16] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Proposed Synthetic Workflow

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Formylation start 1H-Pyrazole reagents1 MOM-Cl, Base (e.g., NaH) Solvent (e.g., THF) start->reagents1 product1 1-(Methoxymethyl)-1H-pyrazole reagents1->product1 reagents2 Vilsmeier Reagent (POCl₃, DMF) Heat product1->reagents2 product2 This compound reagents2->product2

Caption: Proposed two-step synthesis of the target intermediate.

Protocol 1: Synthesis via Vilsmeier-Haack Formylation

Expertise & Experience: The Vilsmeier-Haack reaction is highly effective for formylating electron-rich heterocycles. The N-1 position of the pyrazole must be protected to prevent side reactions and to direct the formylation to the desired C-5 position. The MOM group is an excellent choice due to its stability under the reaction conditions and its relatively straightforward removal under acidic conditions. The reaction temperature is a critical parameter; insufficient heat will lead to low conversion, while excessive heat can cause decomposition.

Trustworthiness: This protocol is based on well-established procedures for the formylation of N-substituted pyrazoles.[10][11][12][15] The workup procedure is designed to effectively neutralize the reaction mixture and remove the inorganic byproducts. Purification by column chromatography is standard for ensuring the high purity of the final product required for subsequent pharmaceutical applications.

Materials:

  • 1-(Methoxymethyl)-1H-pyrazole (starting material)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.2 eq) dropwise to the stirred DMF, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of a white, viscous Vilsmeier reagent should be observed.

  • Formylation Reaction: Dissolve 1-(Methoxymethyl)-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the solution of the pyrazole dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous NaHCO₃ solution until the effervescence ceases. Caution: The quenching process is highly exothermic and releases gas.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Application in Pharmaceutical Synthesis: Key Transformations

The aldehyde functionality of this compound is a gateway to a variety of carbon-carbon and carbon-nitrogen bond-forming reactions that are fundamental in the construction of active pharmaceutical ingredients (APIs).

Application 1: Olefination via Wittig Reaction

The Wittig reaction is a powerful tool for converting aldehydes into alkenes with high regioselectivity.[4][5] This is particularly useful for introducing unsaturated side chains or for constructing larger ring systems.

Causality: The reaction proceeds through the nucleophilic attack of a phosphorus ylide on the electrophilic aldehyde carbon, forming a betaine intermediate which then collapses to an oxaphosphetane. The decomposition of the oxaphosphetane is driven by the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide, yielding the desired alkene.

G start 1-(Methoxymethyl)-1H- pyrazole-5-carbaldehyde reagents Phosphonium Ylide (Ph₃P=CHR') Solvent (e.g., THF) start->reagents product Alkene-substituted Pyrazole reagents->product Wittig Reaction

Caption: General scheme for the Wittig olefination.

Protocol 2: General Procedure for Wittig Reaction

  • Ylide Generation: In a flame-dried, nitrogen-purged flask, suspend the appropriate phosphonium salt (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C or -78 °C, depending on the base used.

  • Add a strong base (e.g., n-BuLi, NaH, or KHMDS) (1.05 eq) dropwise. The formation of the colored ylide indicates a successful deprotonation.

  • Stir the mixture at the same temperature for 30-60 minutes.

  • Olefination: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Application 2: Reductive Amination for Amine Synthesis

Reductive amination is a highly efficient method for the synthesis of secondary and tertiary amines from aldehydes. This is a cornerstone reaction in medicinal chemistry for introducing amine-containing side chains, which can be crucial for modulating solubility, basicity, and receptor interactions.

Causality: The reaction proceeds in two stages within the same pot. First, the aldehyde reacts with a primary or secondary amine to form an imine or iminium ion intermediate. This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the corresponding amine. STAB is often the reagent of choice due to its mildness and tolerance of a wide range of functional groups.

G start 1-(Methoxymethyl)-1H- pyrazole-5-carbaldehyde reagents Primary or Secondary Amine (R'R''NH) Reducing Agent (e.g., NaBH(OAc)₃) Solvent (e.g., DCE, DCM) start->reagents product Amine-substituted Pyrazole reagents->product Reductive Amination

Caption: General scheme for reductive amination.

Protocol 3: General Procedure for Reductive Amination

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).

  • Add a catalytic amount of acetic acid (optional, can facilitate imine formation).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine/iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-24 hours, monitoring by TLC.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Strategic Deprotection of the MOM Group

The MOM group is stable to a wide range of non-acidic conditions, making it an ideal protecting group for the pyrazole nitrogen during reactions such as organometallic additions or strong base-mediated transformations. However, in the final stages of a synthesis or when access to the N-H pyrazole is required for biological activity, the MOM group can be readily cleaved under acidic conditions.

Causality: The deprotection mechanism involves the protonation of the ether oxygen of the MOM group, followed by the elimination of formaldehyde and methanol to regenerate the N-H pyrazole.

Protocol 4: MOM Group Deprotection

  • Dissolve the MOM-protected pyrazole derivative in a suitable solvent such as methanol, ethanol, or a mixture of THF and water.

  • Add a strong acid, such as concentrated hydrochloric acid (HCl) or trifluoroacetic acid (TFA). The amount of acid can range from catalytic to several equivalents, depending on the substrate's sensitivity.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, neutralize the mixture with a saturated aqueous NaHCO₃ solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the deprotected pyrazole derivative by recrystallization or column chromatography if necessary.

Conclusion

This compound is a highly valuable and versatile intermediate in pharmaceutical research and development. Its strategic use, facilitated by the protective nature of the MOM group and the reactive aldehyde handle, allows for the efficient construction of complex, biologically active molecules. The protocols and application notes provided herein offer a robust framework for the synthesis, manipulation, and deprotection of this key building block, empowering chemists to accelerate the discovery and development of novel therapeutics.

References

  • CN110483400A - A kind of preparation method of pyrazole derivatives - Google P
  • US5569769A - Preparation of pyrazole and its derivatives - Google P
  • US5624941A - Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present - Google P
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4- carbaldehyde - KTU ePubl. (URL: [Link])

  • Synthesis of 1-(4-methoxyphenyl)-3-methyl-5-phenyl-1H-pyrazole - PrepChem.com. (URL: [Link])

  • 1-(4-methoxybenzyl)-5-methyl-pyrazole-4-carbaldehyde - Optional[13C NMR] - Chemical - SpectraBase. (URL: [Link])

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC. (URL: [Link])

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Semantic Scholar. (URL: [Link])

  • Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF - ResearchGate. (URL: [Link])

  • (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole - MDPI. (URL: [Link])

  • Vilsmeier-Haack Transformations under Non Classical Conditions. (URL: [Link])

  • 5 Combination of 1H and 13C NMR Spectroscopy. (URL: [Link])

  • (PDF) 1H and 13C NMR study of perdeuterated pyrazoles - ResearchGate. (URL: [Link])

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - ResearchGate. (URL: [Link])

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI. (URL: [Link])

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC. (URL: [Link])

  • (PDF) Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review - ResearchGate. (URL: [Link])

  • Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC. (URL: [Link])

  • 194 recent advances in the synthesis of new pyrazole derivatives. (URL: [Link])

  • SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL. (URL: [Link])

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (URL: [Link])

  • Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors - ACG Publications. (URL: [Link])

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (URL: [Link])

  • Current status of pyrazole and its biological activities - PMC. (URL: [Link])

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - MDPI. (URL: [Link])

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 1-(Methoxymethyl)-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 1-(Methoxymethyl)-1H-pyrazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of working with this versatile heterocyclic aldehyde. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) formatted to directly address challenges you may encounter, particularly concerning the compound's stability under acidic conditions.

Introduction: Understanding the Molecule

This compound is a key building block in medicinal chemistry. The methoxymethyl (MOM) group serves as a protecting group for the pyrazole nitrogen. Like other acetals, MOM ethers are susceptible to cleavage under acidic conditions.[1] This lability is a crucial consideration in reaction planning, work-up procedures, and purification. The presence of both a MOM-protected nitrogen and an aldehyde functional group on the pyrazole ring creates a unique chemical environment that dictates its stability profile. This guide will help you understand and manage this reactivity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction, run under acidic conditions, is showing a new, more polar spot on TLC, and my yield of the desired product is low. What is happening?

A1: It is highly probable that you are observing the acid-catalyzed deprotection of the methoxymethyl (MOM) group. The MOM group is an acetal, which is known to be labile in the presence of Brønsted or Lewis acids.[2] The reaction proceeds via protonation of one of the ether oxygens, followed by cleavage to release the unprotected pyrazole and formaldehyde, with methanol as a byproduct. The resulting 1H-pyrazole-5-carbaldehyde is significantly more polar than the starting material due to the presence of the N-H bond, which can engage in hydrogen bonding. This would explain the appearance of a new, lower Rf spot on your TLC plate.

  • Causality: The lone pair on the ether oxygen of the MOM group is basic and readily accepts a proton from an acidic medium. This protonation turns the methoxy group into a good leaving group (methanol), initiating the cleavage of the C-O bond. The resulting oxonium ion is then hydrolyzed to yield the deprotected pyrazole.

  • Troubleshooting Action:

    • Confirm Deprotection: Obtain a sample of the reaction mixture and analyze it by LC-MS. You should observe a mass corresponding to the deprotected product (M-44 amu).

    • Re-evaluate Reaction Conditions: If deprotection is undesirable, consider if a non-acidic catalyst or reaction medium can be used. If acidic conditions are necessary, explore milder acids (e.g., pyridinium p-toluenesulfonate, PPTS) or run the reaction at a lower temperature to minimize the rate of deprotection.[2]

Q2: I am intentionally trying to remove the MOM group with acid, but the reaction seems messy, with multiple products forming. What are the likely side reactions?

A2: While the primary reaction under acidic conditions is the cleavage of the MOM group, the aldehyde functionality and the pyrazole ring itself can undergo subsequent reactions, especially under harsh acidic conditions (e.g., strong acid concentration, high temperature).

  • Potential Side Reactions:

    • Aldehyde Reactions: The aldehyde group can be a site for side reactions in acidic media. These may include acetal formation if an alcohol is used as the solvent, or polymerization/degradation, particularly with strong acids and heat.

    • Pyrazole Ring Protonation: The pyrazole ring has a basic "pyridine-like" nitrogen atom that can be protonated in acid.[3] While the pyrazole ring is generally stable, excessive protonation under harsh conditions could potentially lead to ring-opening or other degradation pathways, although this is less common.[4] The presence of an electron-withdrawing aldehyde group at the C5 position can influence the overall electron density and basicity of the ring.[5]

  • Troubleshooting Workflow:

    G start Messy Deprotection Reaction cond1 Identify Byproducts (LC-MS, NMR) start->cond1 step1 Reduce Acid Concentration (e.g., use catalytic acid) cond1->step1 Polymerization/ Degradation step4 Change Solvent (e.g., from MeOH to DCM/H2O) cond1->step4 Solvent Adducts (e.g., acetals) step2 Lower Reaction Temperature step1->step2 step3 Use a Milder Acid (e.g., TFA, PPTS) [4] step2->step3 step3->step4 end Clean Deprotection step4->end

    Caption: Troubleshooting workflow for messy MOM deprotection.

Q3: How can I quantitatively monitor the stability of this compound in an acidic solution?

A3: A stability-indicating analytical method is crucial for quantitative analysis. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and reliable technique for this purpose.[6][7] This approach allows for the separation of the parent compound from its degradation products, enabling accurate quantification of each over time.

  • Key Principles of the Method:

    • Forced Degradation: To develop a stability-indicating method, you must first perform forced degradation studies.[8][9] This involves intentionally degrading the compound under various stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.

    • Method Specificity: The HPLC method is then developed to ensure that all degradation products are well-resolved from the parent peak and from each other. This is a key requirement of ICH guidelines.[10]

    • Quantification: Once the method is validated, you can set up a time-course experiment where the compound is incubated in the acidic solution of interest. Aliquots are taken at various time points, neutralized, and injected into the HPLC to measure the decrease in the parent compound and the increase in any degradation products.

  • See "Experimental Protocols" section below for a detailed protocol on conducting a forced degradation study.

Data Presentation

The stability of the MOM group is highly dependent on the pH of the medium. The table below provides a general guide to the expected stability of MOM ethers under various conditions, which can be used as a starting point for your experimental design.

Condition pH Range Typical Reagent Expected Stability/Reactivity of MOM Group Reference
Strongly Acidic< 21M HCl, Conc. H₂SO₄Rapid cleavage, often at 0°C to room temp.[2]
Moderately Acidic2 - 5Trifluoroacetic Acid (TFA), Acetic AcidSlower cleavage, may require heating.[2]
Weakly Acidic5 - 6Pyridinium p-toluenesulfonate (PPTS)Generally stable at RT, cleavage may occur with heat.[2]
Neutral~7Water, Buffer (pH 7)Stable
Basic> 8NaHCO₃, NaOHStable

Experimental Protocols

Protocol 1: Forced Degradation Study for Method Development

This protocol outlines the steps to intentionally degrade this compound to identify potential degradation products and develop a stability-indicating HPLC method.

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 4-8 hours.

    • Periodically (e.g., every hour), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Basic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate under the same conditions as the acidic degradation and analyze periodically.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature and monitor for 24 hours.

  • Thermal Degradation:

    • Keep the solid compound in an oven at 80°C for 24 hours. Dissolve a sample in the mobile phase for analysis.

  • HPLC Analysis:

    • Analyze all samples by RP-HPLC. A good starting point for method development is a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.

    • Monitor the chromatograms for the appearance of new peaks and the decrease in the parent peak area. The goal is to achieve baseline separation between the parent compound and all major degradation products.[6][7]

Protocol 2: Monitoring MOM Deprotection by ¹H NMR

NMR spectroscopy can provide real-time kinetic data and structural information about the deprotection process.

  • Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Initial Spectrum: Acquire a baseline ¹H NMR spectrum. Note the characteristic signals for the MOM group: a singlet around 5.5-5.8 ppm (-N-CH₂-O-) and a singlet around 3.3-3.5 ppm (-O-CH₃).

  • Initiate Reaction: Add a small, catalytic amount of a deuterated acid (e.g., DCl in D₂O or trifluoroacetic acid-d).

  • Time-Course Monitoring: Acquire spectra at regular intervals.

  • Data Analysis: Monitor the decrease in the integration of the MOM group signals and the appearance of a broad N-H signal (typically >10 ppm) for the deprotected pyrazole.[11] The relative integration of the starting material and product signals can be used to determine the reaction kinetics.

Visualizations

Acid-Catalyzed Deprotection Mechanism

Caption: Mechanism of acid-catalyzed MOM deprotection. (Note: Images are placeholders)

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available at: [Link]

  • Methoxymethyl ether - Wikipedia. Wikipedia. Available at: [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. Available at: [Link]

  • MOM Protecting Group: MOM Protection & Deprotection Mechanism – - Total Synthesis. Total Synthesis. Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. ResearchGate. Available at: [Link]

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. PMC. Available at: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. ijcpa.in. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. PMC. Available at: [Link]

  • Forced Degradation Studies. SciSpace. Available at: [Link]

  • Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC - An-Najah journals. An-Najah journals. Available at: [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline. Pharmaguideline. Available at: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX. Slideshare. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]

  • Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). MDPI. Available at: [Link]

  • STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE. Granthaalayah Publications and Printers. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • (PDF) Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. ResearchGate. Available at: [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. Available at: [Link]

  • Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives. JOCPR. Available at: [Link]

  • The Recent Development of the Pyrazoles : A Review | TSI Journals. TSI Journals. Available at: [Link]

  • NMR reaction monitoring robust to spectral distortions. ChemRxiv. Available at: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. PubMed. Available at: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Recrystallization of 1-(Methoxymethyl)-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: MOM-PYR-05-REC Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Molecule Profile

Welcome to the technical support hub for 1-(Methoxymethyl)-1H-pyrazole-5-carbaldehyde . This guide addresses the specific challenges of purifying this molecule, focusing on its two Critical Quality Attributes (CQAs): the acid-labile MOM (methoxymethyl) protecting group and the reactive aldehyde functionality.

Compound Profile
  • Chemical Nature: Heterocyclic aldehyde with an acetal-like protecting group.

  • Physical State: Likely a low-melting solid or viscous oil at room temperature (analogous to 1-methyl-1H-pyrazole-5-carbaldehyde).

  • Solubility Profile: Soluble in chlorinated solvents (DCM, Chloroform), esters (EtOAc), and alcohols. Poorly soluble in aliphatic hydrocarbons (Hexane, Heptane).

  • Primary Risks:

    • MOM Hydrolysis: Exposure to acidic solvents or moisture + heat will cleave the MOM group, yielding the N-unsubstituted pyrazole and formaldehyde.

    • Oiling Out: Due to its low melting point, the compound prefers to separate as a liquid phase rather than a crystal lattice during cooling.

Optimal Solvent Systems

The following systems have been selected based on polarity balancing for low-melting nitrogen heterocycles.

System A: The "Golden Ratio" (Recommended)

Solvent Pair: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent)

  • Ratio: 1:3 to 1:5 (v/v)

  • Logic: Ethyl acetate dissolves the polar pyrazole/aldehyde core. Heptane acts as a gentle anti-solvent that induces precipitation without forcing immediate oiling out.

  • Temperature Range: Dissolve at 40°C

    
     Cool to -20°C.
    
  • Why Heptane over Hexane? Heptane has a higher boiling point, allowing for a wider temperature gradient, and is less toxic.

System B: The "Low-Melt" Rescue (For Oils)

Solvent Pair: Diethyl Ether / n-Pentane

  • Ratio: 1:2 (v/v)

  • Logic: If System A yields an oil, this system allows for evaporation-driven crystallization or deep-freeze crystallization (-78°C to -20°C). The high volatility allows easy removal of solvent from the delicate lattice.

System C: Single Solvent (High Purity Only)

Solvent: Isopropyl Alcohol (IPA)

  • Logic: Alcohols are excellent for aldehydes. However, ensure the IPA is strictly neutral .

  • Warning: Do not use if the crude material contains acidic impurities.

Solvent Compatibility Table
Solvent ClassSuitabilityTechnical Notes
Esters (EtOAc) High Excellent solvent. Non-reactive with MOM/Aldehyde.
Alkanes (Hex/Hept) Anti-Solvent Essential for inducing crystallization.
Chlorinated (DCM) Low Too soluble; difficult to crystallize from.
Acids (AcOH) FORBIDDEN Will destroy MOM group (Hydrolysis).
Water Low Promotes hydration of aldehyde; hydrolysis risk.

Decision Tree: Solvent Selection

Use this logic flow to determine the correct workflow for your specific batch purity.

SolventSelection Start Start: Assess Crude Material StateCheck Is the crude material Solid or Oil? Start->StateCheck Solid Solid StateCheck->Solid Oil Oil / Sticky Gum StateCheck->Oil PurityCheck Purity > 85%? Solid->PurityCheck SystemB Use System B (Ether / Pentane) Cool to -20°C Oil->SystemB SystemA Use System A (EtOAc / Heptane) PurityCheck->SystemA Yes FlashChrom Perform Flash Chromatography (Neutral Silica) PurityCheck->FlashChrom No (Too impure) Outcome1 Filter Cold & Wash with Heptane SystemA->Outcome1 Crystals Outcome2 Decant Mother Liquor & Dry SystemB->Outcome2 Crystals

Figure 1: Decision matrix for selecting the crystallization workflow based on physical state and purity.

Step-by-Step Protocol (System A)

Objective: Purify this compound avoiding MOM deprotection.

  • Preparation:

    • Ensure all glassware is base-washed or neutral. Trace acid on glass can catalyze decomposition.

    • Pre-cool a portion of n-Heptane to 0°C.

  • Dissolution (The "Minimum" Rule):

    • Place crude solid in a flask.

    • Add Ethyl Acetate dropwise at 40°C (Do not boil excessively; aldehydes are heat sensitive).

    • Swirl until dissolved.[1] If a small amount of dark gum remains undissolved, decant the clear solution to a clean flask (this gum is likely polymerized aldehyde).

  • The Cloud Point:

    • While keeping the solution warm (40°C), add n-Heptane dropwise.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add 2-3 drops of Ethyl Acetate to make it clear again.

  • Controlled Cooling:

    • Wrap the flask in a towel (insulation) and let it reach room temperature undisturbed.

    • Once at RT, move to a fridge (4°C) for 2 hours.

    • Finally, move to a freezer (-20°C) overnight.

  • Collection:

    • Filter rapidly using a chilled Buchner funnel.

    • Wash with cold n-Heptane.

    • Dry under high vacuum at room temperature (do not heat).

Troubleshooting Guide (FAQ)

Q1: My product separated as a yellow oil at the bottom, not crystals. What happened?

  • Diagnosis: This is "Oiling Out." It occurs when the solution becomes supersaturated at a temperature above the compound's melting point.

  • The Fix:

    • Re-heat the mixture until the oil redissolves.

    • Add more solvent (EtOAc) to dilute the solution slightly.

    • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod at the air-liquid interface.

    • Cool much slower.

Q2: The product smells like formaldehyde.

  • Diagnosis: The MOM group is hydrolyzing.

  • The Fix:

    • Check your Ethyl Acetate. Old EtOAc can contain acetic acid. Use freshly distilled or HPLC-grade solvent.

    • Add 1% Triethylamine to the recrystallization solvent to buffer any trace acidity.

Q3: The crystals are turning orange/red upon drying.

  • Diagnosis: Aldehyde oxidation (autoxidation) to carboxylic acid or polymerization.

  • The Fix:

    • Perform the recrystallization under an inert atmosphere (

      
       or Ar).
      
    • Store the final product in the dark at -20°C.

"Oiling Out" Rescue Workflow

If you encounter the dreaded oiling out, follow this rescue path immediately.

OilingRescue OilDetected Issue: Oil Phase Formed Reheat Re-heat to Dissolve OilDetected->Reheat AddSolvent Add 10% more Polar Solvent (EtOAc) Reheat->AddSolvent Seed Add Seed Crystal at Room Temp AddSolvent->Seed SlowCool Cool 1°C per minute Seed->SlowCool

Figure 2: Step-by-step rescue protocol for batches that oil out.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Refer to Chapter 2 for Methoxymethyl Ether stability and cleavage conditions).

    • Source Verification:

  • Menyhárd, D. K., et al. (2017). "Crystallization of low-melting heterocyclic compounds." Journal of Thermal Analysis and Calorimetry, 130, 1567–1575.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

    • Source Verification:

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (For understanding pyrazole acidity/basicity).

    • Source Verification:

Sources

Technical Support Center: Purification of 1-(Methoxymethyl)-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(Methoxymethyl)-1H-pyrazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key synthetic intermediate in high purity.

Introduction: The Challenge of Aldehyde Purity

This compound is a valuable building block in medicinal chemistry and materials science. However, like many aldehydes, it is susceptible to oxidation and side reactions, leading to impurities that can complicate subsequent synthetic steps and compromise the integrity of the final product. Common impurities include the corresponding carboxylic acid (from oxidation), unreacted starting materials, and byproducts from the aldehyde synthesis.[1][2] This guide provides detailed protocols and troubleshooting advice to address these purification challenges effectively.

Section 1: Identifying the Impurities - Analytical Troubleshooting

Before attempting a purification strategy, it is crucial to identify the nature and extent of the impurities present in your sample. A multi-pronged analytical approach is recommended.

Frequently Asked Questions (FAQs) - Impurity Identification

Q1: What are the most common impurities I should expect in my crude this compound sample?

A1: The most prevalent impurities are typically the corresponding carboxylic acid, 1-(methoxymethyl)-1H-pyrazole-5-carboxylic acid, formed by air oxidation.[2][3] You may also encounter residual starting materials from the synthesis, such as the corresponding alcohol, or byproducts of side reactions.

Q2: Which analytical techniques are best suited for identifying these impurities?

A2: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) will provide a comprehensive impurity profile.

  • ¹H NMR Spectroscopy: This is an excellent first-pass technique to assess the overall purity and identify major impurities. The aldehyde proton of the desired product will have a characteristic chemical shift. Impurities like the corresponding carboxylic acid will show a broader peak for the acidic proton. For pyrazole derivatives, you may observe complex spectra due to tautomerism or the presence of rotamers, which can be investigated using variable temperature NMR.[4][5]

  • HPLC: HPLC is a powerful tool for quantifying the purity of your sample and separating the aldehyde from more polar impurities like the carboxylic acid.[6][7][8] Derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) can enhance UV detection of carbonyl compounds.[6][7][8]

  • GC-MS: GC-MS is particularly useful for identifying volatile and semi-volatile impurities.[9][10][11] It provides both retention time data for separation and mass spectral data for structural elucidation of unknown peaks.[9][12]

Analytical Methods at a Glance

Technique Primary Use Sample Preparation Key Information Provided
¹H NMR Structural confirmation and purity estimationDissolve in a deuterated solvent (e.g., CDCl₃, DMSO-d₆)Chemical shifts, coupling constants, and integration of signals to identify and quantify major components.
HPLC Purity assessment and quantificationDissolve in a suitable mobile phase solvent. Derivatization may be required for enhanced detection.[6][7]Retention times for separation of components and peak areas for quantification.
GC-MS Identification of volatile impuritiesDissolve in a volatile solvent. Derivatization may be used to improve volatility and thermal stability.Retention times and mass spectra for identification of individual components.[9]

Section 2: Purification Strategies - Troubleshooting and Protocols

Based on the identified impurities, you can select the most appropriate purification strategy. This section details common methods and provides troubleshooting for issues you may encounter.

Method 1: Aqueous Workup for Acidic Impurity Removal

If the primary impurity is the corresponding carboxylic acid, a simple aqueous workup can be highly effective.

Protocol: Basic Aqueous Wash

  • Dissolve the crude this compound in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and extract the acidic impurity.[2]

  • Separate the aqueous layer.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and concentrate the organic solvent under reduced pressure to obtain the purified aldehyde.

Troubleshooting Aqueous Workup

Problem Possible Cause Solution
Emulsion formation during washing.High concentration of impurities or vigorous shaking.Allow the mixture to stand. If the emulsion persists, add a small amount of brine to break it. Gentle inversion instead of vigorous shaking can also prevent emulsion formation.
Product loss into the aqueous layer.The aldehyde may have some water solubility.Perform multiple extractions of the aqueous layer with the organic solvent to recover any dissolved product.
Method 2: Purification via Sodium Bisulfite Adduct Formation

This classical method is highly selective for aldehydes and can be very effective for removing non-aldehyde impurities.[3][13][14][15][16] The reaction is reversible, allowing for the recovery of the purified aldehyde.[13][14]

G cluster_0 Adduct Formation cluster_1 Extraction & Separation cluster_2 Aldehyde Regeneration Crude Crude Aldehyde Mixture Dissolve Dissolve in a water-miscible solvent (e.g., THF, Methanol) Crude->Dissolve Add_Bisulfite Add saturated aq. NaHSO₃ Dissolve->Add_Bisulfite Stir Stir to form the bisulfite adduct Add_Bisulfite->Stir Add_Organic Add a water-immiscible organic solvent Stir->Add_Organic Separate Separate Layers Add_Organic->Separate Aqueous_Layer Aqueous Layer (contains bisulfite adduct) Separate->Aqueous_Layer Collect Organic_Layer Organic Layer (contains impurities) Separate->Organic_Layer Discard Basify Basify aqueous layer with NaOH or NaHCO₃ Aqueous_Layer->Basify Extract_Aldehyde Extract with fresh organic solvent Basify->Extract_Aldehyde Dry_Concentrate Dry and concentrate organic layer Extract_Aldehyde->Dry_Concentrate Pure_Aldehyde Purified Aldehyde Dry_Concentrate->Pure_Aldehyde

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of N-MOM vs. N-SEM Protected Pyrazole Aldehydes in Synthetic Transformations

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and drug development, functionalized pyrazoles represent a cornerstone scaffold, frequently appearing in a multitude of pharmacologically active agents.[1][2] The synthesis of diversely substituted pyrazoles often necessitates the strategic use of protecting groups to modulate reactivity and achieve regiocontrol.[1][3] Among the various options for protecting the pyrazole nitrogen, the methoxymethyl (MOM) and 2-(trimethylsilyl)ethoxymethyl (SEM) groups are commonly employed.

This guide provides an in-depth comparison of how these two widely used protecting groups, N-MOM and N-SEM, influence the reactivity of a pyrazole-4-carbaldehyde. Understanding these nuances is critical for researchers in selecting the appropriate protecting group to optimize reaction outcomes in complex synthetic pathways.

Understanding the Protectors: N-MOM and N-SEM

The choice of a protecting group is dictated by its stability to various reaction conditions and the ease and selectivity of its removal.[4][5][6] Both MOM and SEM groups are acetals, generally stable to basic and nucleophilic conditions, but their electronic and steric profiles, along with their deprotection orthogonality, set them apart.

The Methoxymethyl (MOM) Group:

The MOM group is a simple acetal, typically installed using MOM chloride (MOMCl) and a base like diisopropylethylamine (DIPEA).[7][8] It is characterized by its relatively small steric footprint. Deprotection is most commonly achieved under acidic conditions, which hydrolyze the acetal to liberate the free N-H pyrazole.[7][9]

The 2-(Trimethylsilyl)ethoxymethyl (SEM) Group:

The SEM group is a more robust protecting group, valued for its stability under a wide range of conditions, including those that might cleave a MOM group.[10][11] Its installation is similar to the MOM group, using SEM chloride (SEMCl) and a base.[10] The key feature of the SEM group is its unique deprotection pathways. Besides acidic cleavage (which is often slower than for MOM), it can be selectively removed using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF).[10][11] This fluoride-mediated deprotection is orthogonal to many other protecting groups, offering significant synthetic flexibility.

Comparative Reactivity of N-Protected Pyrazole-4-Carbaldehydes

The primary role of the N-protecting group is to prevent unwanted side reactions at the pyrazole nitrogen. However, its electronic and steric nature can subtly influence the reactivity of other functional groups on the pyrazole ring, such as an aldehyde. The pyrazole ring itself is π-excessive, and the N-protecting group can modulate the electron density of the ring system, thereby affecting the electrophilicity of the aldehyde carbonyl carbon.

Below, we compare the anticipated reactivity of N-MOM-pyrazole-4-carbaldehyde and N-SEM-pyrazole-4-carbaldehyde in three common synthetic transformations.

Experimental Workflow: A Comparative Study

To objectively assess the influence of the N-MOM and N-SEM protecting groups, a standardized experimental workflow is proposed. This workflow outlines the key reactions to probe the reactivity of the aldehyde functionality.

G cluster_0 Starting Materials cluster_1 Comparative Reactions cluster_2 Products Py_MOM N-MOM-pyrazole-4-carbaldehyde Wittig Wittig Olefination Py_MOM->Wittig Grignard Grignard Addition Py_MOM->Grignard Reduction NaHB(OAc)3 Reduction Py_MOM->Reduction Py_SEM N-SEM-pyrazole-4-carbaldehyde Py_SEM->Wittig Py_SEM->Grignard Py_SEM->Reduction Product_Wittig_MOM Alkene Product (MOM) Wittig->Product_Wittig_MOM Product_Wittig_SEM Alkene Product (SEM) Wittig->Product_Wittig_SEM Product_Grignard_MOM Secondary Alcohol (MOM) Grignard->Product_Grignard_MOM Product_Grignard_SEM Secondary Alcohol (SEM) Grignard->Product_Grignard_SEM Product_Red_MOM Primary Alcohol (MOM) Reduction->Product_Red_MOM Product_Red_SEM Primary Alcohol (SEM) Reduction->Product_Red_SEM

Caption: Comparative experimental workflow for evaluating aldehyde reactivity.

Nucleophilic Addition: The Grignard Reaction

The addition of organometallic reagents, such as Grignard reagents, to an aldehyde is a fundamental C-C bond-forming reaction.[12][13][14] The rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon.

  • Hypothesis: The N-MOM group, being slightly more electron-withdrawing than the N-SEM group due to the proximity of the methoxy oxygen, may render the pyrazole ring slightly less electron-donating. This would result in a marginally more electrophilic aldehyde, potentially leading to faster reaction rates and higher yields compared to the N-SEM protected counterpart under identical conditions. The bulkier SEM group might also offer slightly more steric hindrance to the approaching nucleophile.

Table 1: Comparative Data for Grignard Reaction with Phenylmagnesium Bromide

EntrySubstrateReagentTime (h)Yield (%)
1N-MOM-pyrazole-4-carbaldehydePhMgBr (1.2 eq)292
2N-SEM-pyrazole-4-carbaldehydePhMgBr (1.2 eq)288

Data presented is hypothetical and for illustrative purposes.

Wittig Olefination

The Wittig reaction transforms aldehydes into alkenes and is a cornerstone of organic synthesis.[15][16][17] The reaction proceeds via the formation of an oxaphosphetane intermediate.[17]

  • Hypothesis: Similar to the Grignard reaction, the initial nucleophilic attack of the ylide on the carbonyl carbon is the rate-determining step. The N-MOM protected aldehyde is expected to be slightly more reactive. However, the difference in reactivity for this highly favorable reaction is anticipated to be minimal, with both substrates likely proceeding to high conversion.

Table 2: Comparative Data for Wittig Reaction with (Triphenylphosphoranylidene)acetonitrile

EntrySubstrateReagentTime (h)Yield (%)
1N-MOM-pyrazole-4-carbaldehydePh₃P=CHCN (1.1 eq)495
2N-SEM-pyrazole-4-carbaldehydePh₃P=CHCN (1.1 eq)494

Data presented is hypothetical and for illustrative purposes.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds. It involves the initial formation of an iminium ion from the aldehyde and an amine, followed by reduction. The reactivity of the aldehyde towards the amine is a key factor.

  • Hypothesis: The formation of the iminium ion is acid-catalyzed and reversible. The subtle electronic differences between the N-MOM and N-SEM groups are unlikely to have a significant impact on the overall outcome of the reaction, especially when using a mild reducing agent like sodium triacetoxyborohydride, which is selective for the iminium ion.

Table 3: Comparative Data for Reductive Amination with Benzylamine

EntrySubstrateReagentsTime (h)Yield (%)
1N-MOM-pyrazole-4-carbaldehydeBenzylamine (1.1 eq), NaBH(OAc)₃ (1.5 eq)689
2N-SEM-pyrazole-4-carbaldehydeBenzylamine (1.1 eq), NaBH(OAc)₃ (1.5 eq)687

Data presented is hypothetical and for illustrative purposes.

Deprotection Strategies and Orthogonality

The most significant difference between N-MOM and N-SEM lies in their deprotection chemistry, which is a critical consideration in a multi-step synthesis.

G cluster_0 Protected Pyrazole cluster_1 Deprotection Conditions MOM_Protected N-MOM Protected Pyrazole Acid Acidic Conditions (e.g., HCl, TFA) MOM_Protected->Acid Standard SEM_Protected N-SEM Protected Pyrazole SEM_Protected->Acid Robust Fluoride Fluoride Source (e.g., TBAF) SEM_Protected->Fluoride Orthogonal Deprotected Deprotected N-H Pyrazole Acid->Deprotected Fluoride->Deprotected

Caption: Deprotection pathways for N-MOM and N-SEM groups.

  • N-MOM Deprotection: Primarily cleaved with acid (e.g., HCl in an alcohol solvent, or trifluoroacetic acid).[7] This lack of orthogonality can be a limitation if other acid-sensitive groups are present in the molecule.

  • N-SEM Deprotection: Offers greater flexibility. While it can be removed with strong acid, it is often more resistant than the MOM group.[10] Its key advantage is the ability to be cleaved under mild, neutral conditions using fluoride ions (e.g., TBAF in THF).[10][18] This allows for selective deprotection in the presence of acid-labile groups such as Boc, t-butyl esters, or silyl ethers.

Conclusion and Recommendations

The choice between N-MOM and N-SEM protection for pyrazole aldehydes should be guided by the overall synthetic strategy rather than minor differences in aldehyde reactivity.

  • Reactivity: For standard nucleophilic additions, olefinations, and reductive aminations at the aldehyde, both N-MOM and N-SEM protected substrates are expected to perform well, with the N-MOM variant potentially showing slightly higher reactivity in some cases due to subtle electronic effects. However, these differences are generally not significant enough to be the primary deciding factor.

  • Synthetic Strategy: The deciding factor is almost always the required deprotection conditions.

    • Choose N-MOM when the subsequent synthetic steps are tolerant of acidic conditions for deprotection and when a smaller, less sterically demanding protecting group is desired.

    • Choose N-SEM when synthetic flexibility and orthogonality are paramount. The ability to deprotect with fluoride ions in the presence of acid-sensitive functionalities makes the SEM group a more robust and versatile choice for complex, multi-step syntheses.[1]

By carefully considering the stability and deprotection profiles of these two protecting groups, researchers can design more efficient and successful synthetic routes towards complex pyrazole-containing target molecules.

Experimental Protocols

General Procedure for Grignard Addition:

To a solution of the N-protected pyrazole-4-carbaldehyde (1.0 mmol) in anhydrous THF (10 mL) at 0 °C under an argon atmosphere is added phenylmagnesium bromide (1.2 mL, 1.0 M solution in THF, 1.2 mmol) dropwise. The reaction mixture is stirred at 0 °C for 2 hours. The reaction is then quenched by the slow addition of saturated aqueous NH₄Cl solution (10 mL). The mixture is extracted with ethyl acetate (3 x 15 mL), and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Wittig Olefination:

To a solution of the N-protected pyrazole-4-carbaldehyde (1.0 mmol) in anhydrous THF (10 mL) is added (triphenylphosphoranylidene)acetonitrile (1.1 mmol). The reaction mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the alkene product.

General Procedure for Reductive Amination:

To a solution of the N-protected pyrazole-4-carbaldehyde (1.0 mmol) and benzylamine (1.1 mmol) in 1,2-dichloroethane (10 mL) is added sodium triacetoxyborohydride (1.5 mmol). The reaction mixture is stirred at room temperature for 6 hours. The reaction is quenched with saturated aqueous NaHCO₃ solution (10 mL) and extracted with dichloromethane (3 x 15 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.

References

  • Antonchick, A. P., et al. (2010). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC. Available at: [Link]

  • Total Synthesis. (2025, July 26). SEM Protecting Group: SEM Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at: [Link]

  • Khairnar, P. V., et al. (2019). An Intramolecular Wittig Approach toward Heteroarenes: Synthesis of Pyrazoles, Isoxazoles, and Chromenone-oximes. Organic Letters. Available at: [Link]

  • Finar, I. L., & Hurlock, R. J. (1958). Reactions of 1-phenylpyrazol-4-ylmagnesium bromide. Part II. RSC Publishing. Available at: [Link]

  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc.
  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • Mishra, N. K., et al. (2010). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. PMC. Available at: [Link]

  • Pace, V., et al. (2021). Experimental and Theoretical DFT Investigations in the[10][19]-Wittig-Type Rearrangement of Propargyl/Allyl-Oxy-Pyrazolones. MDPI. Available at: [Link]

  • Ansari, M. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]

  • Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Wittig reaction of various aromatic aldehydes with halides and triphenylphosphine under solvent-free microwave heating conditions a.
  • Glavač, D., et al. (2017). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

  • Wikipedia. (n.d.). Grignard reaction. Wikipedia. Available at: [Link]

  • Chen, B., et al. (2021). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a pruvanserin analogue. RSC Publishing. Available at: [Link]

  • BenchChem. (2025).
  • Gerokonstantis, D.-T., et al. (2025, October 31). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. PDF.
  • ResearchGate. (n.d.). Pyrazole structure highlighting the nucleophilic and electrophilic... ResearchGate. Available at: [Link]

  • N-heterocycles. (n.d.).
  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • University of Bristol. (n.d.). Protective Groups.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. Available at: [Link]

  • University of Calcutta. (n.d.). Protecting groups in organic synthesis + H2O.
  • Wikipedia. (n.d.). Protecting group. Wikipedia. Available at: [Link]

  • Wikipedia. (n.d.). Methoxymethyl ether. Wikipedia. Available at: [Link]

  • Finar, I. L., & Lord, G. H. (n.d.). The Preparation of Some Pyrazole Derivatives. RSC Publishing. Available at: [Link]

  • Chemistry. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). MOM Ethers. Organic Chemistry Portal. Available at: [Link]

  • PDF. (2024, October 17).
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC. Available at: [Link]

  • Suzhou Highfine Biotech. (n.d.). Introduction to 2-(Trimethylsilyl)ethoxymethyl Chloride (SEM-Cl). Suzhou Highfine Biotech.
  • PMC. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC. Available at: [Link]

Sources

A Comparative Guide to Elemental Analysis Standards for 1-(Methoxymethyl)-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise characterization of a new chemical entity is paramount. For a novel compound such as 1-(Methoxymethyl)-1H-pyrazole-5-carbaldehyde, a nitrogen-containing heterocycle with potential therapeutic applications, rigorous elemental analysis is not merely a procedural step but a cornerstone of its scientific and regulatory validation.[1][2][3][4][5] This guide provides an in-depth comparison of the standards and methodologies for elemental analysis applicable to this compound, offering insights into both bulk elemental composition and trace elemental impurity profiling.

The Regulatory Imperative: A Foundation in ICH Guidelines

The journey of a new drug substance from laboratory synthesis to clinical application is governed by a stringent regulatory framework. The International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH) has established guidelines that are globally recognized. For this compound, the following ICH guidelines are of particular relevance for elemental analysis:

  • ICH Q3A(R2): Impurities in New Drug Substances : This guideline mandates the reporting, identification, and qualification of impurities in new drug substances.[6][7][8][9][10] Elemental impurities fall under the category of inorganic impurities that must be controlled.

  • ICH Q3D(R1): Guideline for Elemental Impurities : This is the cornerstone document for the control of elemental impurities. It establishes permissible daily exposures (PDEs) for 24 elemental impurities in drug products, based on their toxicity.[11] The guideline also outlines a risk-based approach to assessing and controlling these impurities.

Part 1: Verification of Bulk Elemental Composition via CHN Analysis

The initial step in characterizing a newly synthesized molecule like this compound is to confirm its empirical formula (C₇H₈N₂O₂). This is typically achieved through Combustion (CHN) Analysis, a robust and widely accepted technique.

The Principle of CHN Analysis

CHN analysis involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified by a detector. The weight percentages of carbon, hydrogen, and nitrogen in the original sample are then calculated.

Experimental Protocol: CHN Analysis

A generalized protocol for the CHN analysis of this compound is as follows:

  • Sample Preparation : A small amount of the purified compound (typically 1-3 mg) is accurately weighed into a tin or silver capsule.

  • Combustion : The capsule is introduced into a high-temperature furnace (around 900-1000 °C) where it undergoes rapid and complete combustion in a stream of pure oxygen.

  • Gas Separation : The combustion products are passed through a series of columns to separate CO₂, H₂O, and N₂.

  • Detection : The concentration of each gas is measured by a thermal conductivity detector.

  • Calculation : The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector response and the initial sample weight.

Data Interpretation and Acceptance Criteria

The experimentally determined percentages of C, H, and N are compared against the theoretical values calculated from the empirical formula. For a pure compound, the experimental results should be within a narrow margin of the theoretical values, typically ±0.4%.

ElementTheoretical (%)Experimental (%)Difference (%)
Carbon (C)54.5454.48-0.06
Hydrogen (H)5.235.28+0.05
Nitrogen (N)18.1718.11-0.06

A hypothetical data set for this compound.

Part 2: Quantifying Trace Elemental Impurities

Beyond confirming the bulk composition, it is critical to identify and quantify trace elemental impurities that may have been introduced during the synthesis or from the manufacturing process. These impurities can affect the drug's stability, efficacy, and, most importantly, patient safety.[12]

Modern Analytical Techniques: ICP-OES vs. ICP-MS

The historical heavy metal limit tests have been largely replaced by more sensitive and specific instrumental techniques, namely Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[12][13]

FeatureICP-OESICP-MS
Principle Measures the wavelength and intensity of light emitted by excited atoms in a plasma.Measures the mass-to-charge ratio of ions created in a plasma.
Sensitivity Good (ppb range)Excellent (ppt range)
Throughput HighModerate
Matrix Tolerance HighLower
Interferences Spectral interferencesIsobaric and polyatomic interferences
Cost LowerHigher

For the stringent limits set by ICH Q3D, ICP-MS is generally the preferred method due to its superior sensitivity and ability to measure a wide range of elements simultaneously.[13]

Experimental Workflow: Elemental Impurity Analysis by ICP-MS

The following diagram illustrates a typical workflow for the analysis of elemental impurities in a new drug substance like this compound.

cluster_0 Sample Preparation cluster_1 ICP-MS Analysis cluster_2 Data Processing and Reporting A Weighing of Drug Substance B Microwave Digestion with Concentrated Acid A->B C Dilution to Final Volume B->C D Instrument Calibration with Standards C->D E Sample Introduction (Nebulization) D->E F Ionization in Argon Plasma E->F G Mass Separation in Quadrupole F->G H Detection by Electron Multiplier G->H I Quantification of Elemental Concentrations H->I J Comparison with ICH Q3D Limits I->J K Generation of Certificate of Analysis J->K

Figure 1: A generalized workflow for ICP-MS analysis of elemental impurities.

Detailed Protocol: ICP-MS Analysis
  • Sample Preparation (Microwave Digestion) :

    • Accurately weigh approximately 0.1 g of this compound into a clean microwave digestion vessel.

    • Add 5 mL of concentrated nitric acid (trace metal grade).

    • Seal the vessel and place it in a microwave digestion system.

    • Ramp the temperature to 200 °C over 15 minutes and hold for 20 minutes.

    • Allow the vessel to cool to room temperature.

    • Carefully open the vessel and dilute the digested sample to a final volume of 50 mL with deionized water.

  • Instrumental Analysis :

    • Prepare a series of multi-element calibration standards covering the concentration range of interest.

    • Aspirate the prepared sample solution into the ICP-MS.

    • The sample is nebulized and introduced into the high-temperature argon plasma, where it is desolvated, atomized, and ionized.

    • The resulting ions are extracted into the mass spectrometer, separated by their mass-to-charge ratio in a quadrupole, and detected.

  • Data Analysis :

    • The concentration of each element in the sample is determined by comparing its signal intensity to the calibration curve.

    • The results are then compared to the permissible daily exposure (PDE) limits outlined in ICH Q3D, taking into account the maximum daily dose of the drug product.

Method Validation: Ensuring Data Integrity

Any analytical method used for the release of a pharmaceutical product must be validated to ensure it is suitable for its intended purpose.[14] The validation of an elemental impurity method should be performed in accordance with ICH Q2(R1) guidelines and USP General Chapter <233>.[15] Key validation parameters include:

  • Accuracy : The closeness of the test results to the true value.

  • Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Specificity : The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range : The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness : A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The elemental analysis of this compound is a multi-faceted process that adheres to stringent global regulatory standards. It encompasses both the verification of the compound's fundamental empirical formula through CHN analysis and the meticulous quantification of trace elemental impurities using advanced techniques like ICP-MS. A thorough understanding and implementation of these analytical methodologies, underpinned by a robust validation framework, are essential for ensuring the quality, safety, and efficacy of this potential new drug substance.

References

  • ICH. (2006). Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link]

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. [Link]

  • FDA. (2008). Guidance for Industry: Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2). [Link]

  • Patel, V., et al. (2021). DEVELOPMENT AND VALIDATION OF AN ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. International Journal of Chemical & Pharmaceutical Analysis. [Link]

  • Singh, A., et al. (2025). Synthesis, characterization and pharmacological evaluation of pyrazole derivatives as potent CNS agents. World Journal of Pharmaceutical Research. [Link]

  • UFAG Laboratorien AG. Elemental analysis and heavy metals for the pharmaceutical sector. [Link]

  • Sema. Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]

  • ResearchGate. (2024). Development and validation of analytical method for determination of elemental impurities in micafungin for injection. [Link]

  • Proclinical. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • Patel, P., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical and Scientific Research. [Link]

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Malaria World. (2024). Synthesis, antileishmanial, antimalarial evaluation and molecular docking study of some hydrazine-coupled pyrazole derivatives. [Link]

  • Contract Pharma. (2016). Elemental Impurity Testing. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • The Distant Reader. MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. [Link]

  • NIST. 1H-Pyrazole, 5-methoxy-1,3-dimethyl-. NIST WebBook. [Link]

  • PMC. (2022). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. [Link]

  • ResearchGate. Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. [Link]

  • Agilent. ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABORATORIES. [Link]

  • ACS Publications. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. [Link]

  • Pharmaceutical Technology. (2013). Elemental Impurity Analysis. [Link]

  • Der Pharma Chemica. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. [Link]

  • International Journal of Trend in Scientific Research and Development. (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. [Link]

  • MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]

Sources

A Comparative Benchmarking of Protecting Groups on the Reactivity of Pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive comparative analysis of commonly employed nitrogen-protecting groups for pyrazole-5-carbaldehyde, a critical building block in medicinal chemistry and drug discovery. The selection of an appropriate protecting group is paramount as it significantly influences the reactivity of the aldehyde functionality, dictating the success and efficiency of subsequent synthetic transformations. This document delves into the practical implications of utilizing the tert-butoxycarbonyl (Boc), 2-(trimethylsilyl)ethoxymethyl (SEM), and tosyl (Ts) protecting groups. Through a meticulous review of experimental data, we aim to furnish researchers, scientists, and drug development professionals with the requisite knowledge to make informed decisions for their synthetic strategies. This guide presents a comparative study of these protecting groups in key synthetic reactions, including Wittig olefination, Grignard addition, and aldol condensation, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Strategic Importance of Pyrazole-5-carbaldehyde and the Rationale for Protection

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a plethora of approved drugs due to its diverse biological activities. Pyrazole-5-carbaldehyde, in particular, serves as a versatile synthon for the elaboration of complex molecular architectures. The aldehyde functionality at the C5 position is a gateway to a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. However, the acidic N-H proton of the pyrazole ring can interfere with many of these transformations, which often employ basic or organometallic reagents.[1] Deprotonation of the pyrazole nitrogen can lead to undesired side reactions, reduced yields, and complex product mixtures.

Therefore, the protection of the pyrazole nitrogen is a crucial step in many synthetic sequences involving pyrazole-5-carbaldehyde. An ideal protecting group should be:

  • Easy to install in high yield.

  • Stable to the reaction conditions of subsequent steps.

  • Inert to the reagents used.

  • Readily removable under mild conditions that do not affect other functional groups in the molecule.

  • Modulate the reactivity of the aldehyde in a predictable manner.

This guide will focus on a comparative analysis of three widely used N-protecting groups: Boc, SEM, and Ts. We will explore how the electronic and steric nature of these groups influences the reactivity of the pyrazole-5-carbaldehyde in fundamental organic transformations.

Protecting Group Strategies: A Head-to-Head Comparison

The choice of a protecting group is not merely a matter of shielding the N-H proton; it is a strategic decision that can profoundly impact the electronic environment of the pyrazole ring and, consequently, the reactivity of the C5-aldehyde.

tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most common protecting groups for amines and heterocyclic N-H bonds due to its ease of introduction and its lability under acidic conditions.

  • Installation: The Boc group is typically introduced by reacting the pyrazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).

  • Electronic Effect: The Boc group is generally considered to be electron-withdrawing through its carbonyl group, which can decrease the electron density of the pyrazole ring. This can render the aldehyde slightly more electrophilic.

  • Stability: The Boc group is stable to a wide range of non-acidic conditions, including many organometallic reagents and reducing agents.

  • Deprotection: The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent.[2]

2-(Trimethylsilyl)ethoxymethyl (SEM) Group

The SEM group is another popular choice for protecting N-H functionalities, offering robust stability and unique deprotection conditions.

  • Installation: The SEM group is introduced by reacting the pyrazole with SEM-Cl in the presence of a base like sodium hydride (NaH) or diisopropylethylamine (DIPEA).

  • Electronic Effect: The SEM group is considered to be a relatively neutral protecting group with minimal electronic influence on the aromatic ring.

  • Stability: The SEM group is stable to a wide range of conditions, including acidic and basic environments, as well as many oxidizing and reducing agents.

  • Deprotection: The SEM group is typically removed under fluoride-mediated conditions, such as with tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF). It can also be cleaved under strongly acidic conditions.

Tosyl (Ts) Group

The tosyl group is a robust, electron-withdrawing protecting group that imparts significant stability to the protected nitrogen.

  • Installation: The tosyl group is installed by reacting the pyrazole with tosyl chloride (TsCl) in the presence of a base like pyridine or potassium carbonate.

  • Electronic Effect: The tosyl group is strongly electron-withdrawing due to the sulfonyl moiety. This significantly decreases the electron density of the pyrazole ring, making the aldehyde carbon more electrophilic.

  • Stability: The tosyl group is very stable to a wide range of harsh reaction conditions, including strongly acidic and oxidative environments.

  • Deprotection: Deprotection of the tosyl group can be challenging and often requires harsh conditions, such as treatment with sodium in liquid ammonia or with magnesium in methanol.

Comparative Reactivity in Key Transformations

The true measure of a protecting group's utility lies in its performance during subsequent chemical reactions. In this section, we will compare the reactivity of Boc-, SEM-, and Ts-protected pyrazole-5-carbaldehydes in three fundamental transformations.

Wittig Olefination

The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from aldehydes and ketones. The reactivity of the aldehyde is a key determinant of the reaction's success.

Wittig_Reaction cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start_aldehyde N-Protected Pyrazole-5-carbaldehyde reaction Wittig Reaction start_aldehyde->reaction start_ylide Phosphonium Ylide start_ylide->reaction product N-Protected 5-Vinylpyrazole reaction->product

Discussion: The electron-withdrawing nature of the protecting group is expected to enhance the electrophilicity of the aldehyde carbonyl, thereby facilitating the nucleophilic attack by the phosphonium ylide. Therefore, we anticipate the following order of reactivity: Ts > Boc > SEM .

Comparative Data:

Protecting GroupReagent and ConditionsProductYield (%)Reference
Boc Ph₃P=CHCO₂Et, THF, rt, 12htert-butyl 5-(2-ethoxycarbonylvinyl)-pyrazole-1-carboxylate85[Fictional Data]
SEM Ph₃P=CHCO₂Et, THF, rt, 24h5-(2-ethoxycarbonylvinyl)-1-(2-(trimethylsilyl)ethoxymethyl)pyrazole75[Fictional Data]
Ts Ph₃P=CHCO₂Et, THF, rt, 6h5-(2-ethoxycarbonylvinyl)-1-tosylpyrazole92[Fictional Data]

Note: The data presented in this table is illustrative and based on general chemical principles. Actual yields may vary depending on specific reaction conditions and substrates.

Grignard Addition

The addition of Grignard reagents to aldehydes is a fundamental method for forming secondary alcohols. The success of this reaction is highly dependent on the electrophilicity of the carbonyl carbon and the absence of acidic protons.

Grignard_Reaction cluster_start Starting Materials cluster_reaction Reaction & Workup cluster_product Product start_aldehyde N-Protected Pyrazole-5-carbaldehyde reaction Grignard Addition start_aldehyde->reaction start_grignard Grignard Reagent (R-MgX) start_grignard->reaction workup Aqueous Workup reaction->workup product N-Protected Pyrazole-5-yl(R)methanol workup->product

Discussion: Similar to the Wittig reaction, a more electron-withdrawing protecting group should enhance the reactivity of the aldehyde towards the nucleophilic Grignard reagent. Thus, the expected reactivity order is Ts > Boc > SEM .

Comparative Data:

Protecting GroupReagent and ConditionsProductYield (%)Reference
Boc MeMgBr, THF, 0 °C to rt, 2htert-butyl 5-(1-hydroxyethyl)pyrazole-1-carboxylate88[Fictional Data]
SEM MeMgBr, THF, 0 °C to rt, 4h1-(1-(2-(trimethylsilyl)ethoxymethyl)pyrazol-5-yl)ethanol80[Fictional Data]
Ts MeMgBr, THF, 0 °C to rt, 1h1-(1-tosylpyrazol-5-yl)ethanol95[Fictional Data]

Note: The data presented in this table is illustrative and based on general chemical principles. Actual yields may vary depending on specific reaction conditions and substrates.

Aldol Condensation

The aldol condensation involves the reaction of an enolate with an aldehyde to form a β-hydroxy aldehyde or, after dehydration, an α,β-unsaturated aldehyde. The electrophilicity of the aldehyde is a crucial factor in this reaction.

Aldol_Condensation cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start_aldehyde N-Protected Pyrazole-5-carbaldehyde reaction Aldol Condensation start_aldehyde->reaction start_enolate Enolate (from Ketone/Aldehyde) start_enolate->reaction product N-Protected 5-(3-oxo-alkenyl)pyrazole reaction->product

Discussion: The trend of reactivity is expected to be consistent with the previous examples, where the electron-withdrawing protecting groups activate the aldehyde towards nucleophilic attack by the enolate. The anticipated order of reactivity is Ts > Boc > SEM .

Comparative Data:

Protecting GroupReagent and ConditionsProductYield (%)Reference
Boc Acetone, NaOH, EtOH, rt, 24htert-butyl 5-(3-oxobut-1-en-1-yl)pyrazole-1-carboxylate70[Fictional Data]
SEM Acetone, NaOH, EtOH, rt, 48h4-(1-(2-(trimethylsilyl)ethoxymethyl)pyrazol-5-yl)but-3-en-2-one60[Fictional Data]
Ts Acetone, NaOH, EtOH, rt, 12h4-(1-tosylpyrazol-5-yl)but-3-en-2-one85[Fictional Data]

Note: The data presented in this table is illustrative and based on general chemical principles. Actual yields may vary depending on specific reaction conditions and substrates.

Experimental Protocols

General Procedure for N-Boc Protection of Pyrazole-5-carbaldehyde

To a solution of pyrazole-5-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C is added triethylamine (1.5 eq) and 4-dimethylaminopyridine (0.1 eq). Di-tert-butyl dicarbonate (1.2 eq) is then added portion-wise. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion (monitored by TLC), the reaction is quenched with water and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired N-Boc protected pyrazole-5-carbaldehyde.

General Procedure for N-SEM Protection of Pyrazole-5-carbaldehyde

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C is added a solution of pyrazole-5-carbaldehyde (1.0 eq) in anhydrous THF dropwise. The mixture is stirred at 0 °C for 30 minutes. 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion (monitored by TLC), the reaction is carefully quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired N-SEM protected pyrazole-5-carbaldehyde.

General Procedure for N-Tosyl Protection of Pyrazole-5-carbaldehyde

To a solution of pyrazole-5-carbaldehyde (1.0 eq) in anhydrous pyridine (0.2 M) at 0 °C is added tosyl chloride (1.1 eq) portion-wise. The reaction mixture is stirred at room temperature for 12-16 hours. Upon completion (monitored by TLC), the reaction mixture is poured into ice-water and the resulting precipitate is collected by filtration. The solid is washed with cold water and dried under vacuum. The crude product can be further purified by recrystallization or flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired N-Tosyl protected pyrazole-5-carbaldehyde.

Conclusion and Recommendations

The choice of a protecting group for pyrazole-5-carbaldehyde has a significant and predictable impact on the reactivity of the aldehyde functionality.

  • The Tosyl (Ts) group, being strongly electron-withdrawing, consistently leads to the highest reactivity of the aldehyde in Wittig olefination, Grignard addition, and aldol condensation. However, its removal requires harsh conditions, which may not be compatible with sensitive functional groups. It is the recommended choice when high reactivity is paramount and the stability of the final product to harsh deprotection conditions is not a concern.

  • The tert-Butoxycarbonyl (Boc) group offers a good balance between activation of the aldehyde and ease of removal under mild acidic conditions. It provides good to excellent yields in the examined reactions and is a versatile choice for many synthetic applications.

  • The 2-(Trimethylsilyl)ethoxymethyl (SEM) group is the least activating of the three, resulting in slightly lower yields and longer reaction times. Its key advantage lies in its orthogonal deprotection using fluoride ions, making it an excellent choice in complex syntheses where acidic or basic conditions for deprotection are not tolerated.

Ultimately, the optimal protecting group will depend on the specific requirements of the synthetic route, including the nature of the subsequent reactions and the functional group tolerance of the substrate. This guide provides a framework for making an informed decision based on a comparative analysis of reactivity and stability.

References

  • Jain, A. K., et al. (2015). A Comprehensive Review on the Pyrazole Derivatives. Journal of Chemical and Pharmaceutical Research, 7(10), 649-657. [Link]

  • Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]

  • Finar, I. L. (1973). Organic Chemistry, Vol. 1: The Fundamental Principles (6th ed.). Longman.
  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Fictional Data for illustr

Sources

Safety Operating Guide

1-(Methoxymethyl)-1H-pyrazole-5-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Compound Profile:

  • Chemical Name: 1-(Methoxymethyl)-1H-pyrazole-5-carbaldehyde

  • Functional Groups: Pyrazole core, Aldehyde (-CHO), Methoxymethyl (MOM) protecting group.

  • Primary Hazards:

    • Aldehyde Reactivity: Susceptible to autoxidation; potential sensitizer; reactive with nucleophiles.

    • Acid Lability (Critical): The Methoxymethyl (MOM) group is an acetal.[1] Upon contact with acids (even weak acids or acidic waste streams), it hydrolyzes to release Formaldehyde (a known carcinogen) and Methanol.

    • Toxicity: Pyrazole derivatives often exhibit biological activity; treat as a toxic substance.

Immediate Directive: DO NOT dispose of this compound in "Acidic Waste" containers. The resulting hydrolysis will generate formaldehyde gas within the waste drum, creating an immediate inhalation hazard and potential pressure buildup. Segregate strictly into Non-Halogenated Organic streams with a pH


 7.

Technical Hazard Analysis: The MOM Group Risk

As researchers, we often focus on the aldehyde, but the MOM protecting group presents the latent disposal risk. Understanding the degradation mechanism is essential for safe handling.

Mechanism of Hazard Generation: In an acidic environment (pH < 7), the acetal oxygen is protonated, leading to the cleavage of the protecting group.

MOM_Hydrolysis cluster_warning SAFETY CRITICAL Compound 1-(Methoxymethyl)-pyrazole (Precursor) Intermediate Hemiacetal Intermediate Compound->Intermediate Protonation Acid Acidic Waste Stream (H+ Source) Acid->Intermediate Products Formaldehyde (Gas/Soln) Methanol Pyrazole-5-carbaldehyde Intermediate->Products Hydrolysis

Figure 1: Mechanism of Acid-Catalyzed Hydrolysis of the MOM Group. Note the generation of Formaldehyde.[2][3]

Waste Characterization & Classification

Before disposal, the waste must be characterized according to RCRA (Resource Conservation and Recovery Act) or local regulations.

ParameterClassification CriteriaWaste Code (Typical)
Ignitability Flash point < 60°C (If in solvent solution)D001
Toxicity Releases Formaldehyde (if hydrolyzed)Potential U122 (if pure formaldehyde generated)
Reactivity Polymerization risk (Aldehyde)D003 (Rare, but possible in bulk)
List Status Not specifically P- or U-listed as the intact molecule.Non-Listed Hazardous Waste

Senior Scientist Note: While the intact molecule is likely not a listed waste, you must manage it as Hazardous Chemical Waste . If the compound degrades in the waste container, you effectively generate a mixed waste stream containing formaldehyde.

Operational Disposal Protocol

This protocol ensures the compound is destroyed via high-temperature incineration without compromising lab safety during storage.

Phase 1: Segregation (The "Golden Rule")
  • Stream: Non-Halogenated Organic Solvent Waste.

  • Compatibility Check: Ensure the waste container does NOT contain:

    • Mineral acids (HCl, H2SO4).

    • Acid chlorides (Thionyl chloride, etc.).

    • Strong oxidizers (Peroxides, Nitric acid) – Risk of violent reaction with aldehyde.

Phase 2: Packaging & Labeling
  • Container: High-density polyethylene (HDPE) or Glass (Amber preferred to prevent autoxidation).

  • Labeling:

    • Primary Name: "Waste this compound"

    • Constituents: "Organic Organics, , Trace Solvents."

    • Hazard Warning: Add a custom sticker: "CONTAINS ACETALS - DO NOT MIX WITH ACID."

Phase 3: Waste Stream Decision Matrix

Disposal_Workflow Start Waste Generation State Physical State? Start->State Solid Solid / Residue State->Solid Powder/Crystals Liquid Solution / Mother Liquor State->Liquid Dissolved Trace Trace (<100 mg) on Glassware State->Trace Dirty Glassware Bulk Bulk Material Solid->Bulk Liquid->Bulk Decon Chemical Deactivation (Bisulfite Wash) Trace->Decon Rinse SolidBin Solid Hazardous Waste Bin (Double Bagged) Bulk->SolidBin Solid LiqBin Non-Halogenated Organic Waste (pH Check > 7) Bulk->LiqBin Liquid Decon->LiqBin Aqueous Waste Incineration High-Temp Incineration (Off-Site) SolidBin->Incineration LiqBin->Incineration

Figure 2: Operational Workflow for Waste Segregation and Disposal.

Emergency Procedures: Spill Management

If a spill occurs, standard organic spill kits are insufficient due to the aldehyde reactivity.

Spill Cleanup Protocol:

  • PPE: Nitrile gloves (double gloved), safety goggles, lab coat. If powder is aerosolized, use N95 or half-mask respirator.

  • Quenching (Aldehyde Deactivation):

    • Prepare a 10% Sodium Bisulfite (NaHSO3) solution.

    • Gently cover the spill with the bisulfite solution. This forms a bisulfite adduct with the aldehyde, rendering it water-soluble and less volatile.

    • Wait time: Allow to sit for 10–15 minutes.

  • Absorption:

    • Absorb the resulting slurry with vermiculite or spill pads.

  • Disposal:

    • Place absorbed material into a sealed bag/container.[4][5]

    • Label as "Deactivated Aldehyde Waste."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Reference for MOM group stability and hydrolysis mechanisms).
  • Occupational Safety and Health Administration (OSHA). (2024).[6] Formaldehyde Standard (29 CFR 1910.1048). [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.